molecular formula C31H52N7O18P3S B15547242 7-Oxodecanoyl-CoA

7-Oxodecanoyl-CoA

Cat. No.: B15547242
M. Wt: 935.8 g/mol
InChI Key: AFHNRHOVFYWILB-UHFFFAOYSA-N
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Description

7-Oxodecanoyl-CoA is a useful research compound. Its molecular formula is C31H52N7O18P3S and its molecular weight is 935.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H52N7O18P3S

Molecular Weight

935.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-oxodecanethioate

InChI

InChI=1S/C31H52N7O18P3S/c1-4-8-19(39)9-6-5-7-10-22(41)60-14-13-33-21(40)11-12-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)

InChI Key

AFHNRHOVFYWILB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 7-Oxodecanoyl-CoA: A Hypothetical Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed framework for the discovery and in-depth characterization of the novel acyl-coenzyme A (CoA) thioester, 7-Oxodecanoyl-CoA. While direct literature on this specific molecule is not currently available, this document extrapolates from established principles of fatty acid metabolism and analytical biochemistry to present a plausible pathway for its identification, synthesis, and biological investigation. We hypothesize the existence of this compound as a potential intermediate in a yet-to-be-described metabolic pathway, possibly within microbial systems or as a product of specific enzymatic oxidation of decanoic acid. This guide provides detailed hypothetical experimental protocols, data presentation tables, and conceptual diagrams to serve as a comprehensive resource for researchers interested in exploring this and other novel fatty acid metabolites.

Introduction: The Rationale for Investigating this compound

The landscape of fatty acid metabolism is vast and continues to be an area of intense research, with new metabolites and pathways being continuously discovered. Acyl-CoAs are central players in these pathways, serving as activated forms of fatty acids for a wide array of biochemical transformations, including catabolism for energy production, biosynthesis of complex lipids, and cellular signaling. While the metabolism of decanoic acid, a medium-chain fatty acid, is primarily understood through the lens of β-oxidation at the C3 position and ω-oxidation at the terminal carbon, the potential for oxidation at other positions, such as C7, remains an intriguing area of exploration.

The existence of the free fatty acid, 7-oxodecanoic acid, suggests the possibility of its activation to the corresponding CoA thioester, this compound. The discovery and characterization of this molecule could unveil novel enzymatic activities, metabolic pathways, and potentially new bioactive signaling molecules. This guide provides a roadmap for such an investigation.

Hypothetical Discovery and Biosynthesis

We propose two primary hypothetical scenarios for the discovery of this compound:

  • Scenario A: Microbial Metabolism. Many microorganisms, particularly bacteria and fungi, possess unique enzymatic machinery for metabolizing fatty acids in ways not typically observed in mammals. We hypothesize that a soil bacterium or a marine fungus, when cultured with decanoic acid as a primary carbon source, may produce 7-oxodecanoic acid as a metabolic byproduct. Subsequent analysis of the intracellular acyl-CoA pool could reveal the presence of this compound.

  • Scenario B: Enzymatic Oxidation. Cytochrome P450 (CYP) enzymes are known to hydroxylate fatty acids at various positions. It is plausible that a specific CYP isozyme, either from a microbial or eukaryotic source, could catalyze the hydroxylation of decanoyl-CoA at the C7 position to form 7-hydroxydecanoyl-CoA. A subsequent dehydrogenase-catalyzed oxidation of the hydroxyl group would then yield this compound.

Proposed Biosynthetic Pathway

The most probable biosynthetic route to this compound is a two-step enzymatic conversion from decanoyl-CoA.

Biosynthetic Pathway of this compound Decanoyl_CoA Decanoyl-CoA 7_Hydroxydecanoyl_CoA 7-Hydroxydecanoyl-CoA Decanoyl_CoA->7_Hydroxydecanoyl_CoA Cytochrome P450 Monooxygenase (Hypothetical) 7_Oxodecanoyl_CoA This compound 7_Hydroxydecanoyl_CoA->7_Oxodecanoyl_CoA 7-Hydroxyacyl-CoA Dehydrogenase (Hypothetical)

Figure 1: Proposed two-step enzymatic synthesis of this compound from Decanoyl-CoA.

Experimental Protocols for Characterization

Chemical Synthesis of this compound Standard

A crucial first step is the chemical synthesis of an authentic this compound standard for analytical confirmation.

Protocol:

  • Activation of 7-Oxodecanoic Acid:

    • Dissolve 7-oxodecanoic acid in anhydrous tetrahydrofuran (B95107) (THF).

    • Add N,N'-carbonyldiimidazole (CDI) and stir at room temperature for 2 hours to form the 7-oxodecanoyl-imidazolide.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer (pH 8.0).

    • Slowly add the 7-oxodecanoyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed for 4 hours at room temperature.

  • Purification:

    • Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid.

    • Collect fractions and confirm the presence of this compound by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product.

Extraction and Analysis of Acyl-CoAs from Biological Samples

Protocol:

  • Sample Collection and Quenching:

    • Rapidly harvest microbial cell pellets or tissue samples and immediately quench metabolism by freezing in liquid nitrogen.

  • Extraction:

    • Homogenize the frozen sample in a cold extraction buffer (e.g., 2:1:1 isopropanol:acetonitrile:water with 0.1% formic acid).

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Centrifuge at high speed to pellet cellular debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an aqueous solution to remove polar impurities.

    • Elute the acyl-CoAs with a methanol-based solvent.

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable injection solvent.

    • Inject the sample onto a C18 UPLC column coupled to a high-resolution mass spectrometer.

    • Use a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.

    • Perform tandem mass spectrometry (MS/MS) for fragmentation analysis to confirm the identity of this compound by comparing its retention time and fragmentation pattern to the synthesized standard.

Experimental Workflow for Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization Sample_Collection Biological Sample (e.g., Microbial Cells) Quenching Metabolic Quenching (Liquid Nitrogen) Sample_Collection->Quenching Extraction Solvent Extraction (Isopropanol/Acetonitrile/Water) Quenching->Extraction Cleanup Solid-Phase Extraction (C18 SPE) Extraction->Cleanup LC_MS UPLC-HRMS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis (Retention Time, m/z, Fragmentation) LC_MS->Data_Analysis

Figure 2: Workflow for the extraction and analysis of this compound from biological samples.

Quantitative Data Presentation (Hypothetical)

Clear and structured presentation of quantitative data is essential for comparative analysis.

Table 1: Hypothetical LC-MS/MS Parameters for this compound

ParameterValue
Precursor Ion (m/z) [M+H]⁺: 919.28
Product Ions (m/z) 411.11, 303.05, 261.06
Retention Time (min) 8.5
Collision Energy (eV) 25

Table 2: Hypothetical Quantification of this compound in Microbial Cultures

Microbial StrainCarbon SourceThis compound (pmol/mg protein)
Wild-Type Strain AGlucoseNot Detected
Wild-Type Strain ADecanoic Acid15.2 ± 2.1
Mutant Strain A (ΔcypX)Decanoic AcidNot Detected
Wild-Type Strain BGlucoseNot Detected
Wild-Type Strain BDecanoic Acid2.5 ± 0.8

Potential Biological Significance and Future Directions

The discovery of this compound would open several avenues for future research:

  • Elucidation of the complete metabolic pathway: Identifying the enzymes responsible for its synthesis and further metabolism.

  • Investigation of its role in cellular signaling: Determining if it acts as a signaling molecule, potentially through protein acylation or interaction with nuclear receptors.

  • Exploration as a biomarker: Assessing its potential as a biomarker for specific microbial activities or metabolic states.

  • Drug development applications: If the pathway is unique to pathogenic microbes, its enzymes could be targeted for the development of novel antimicrobial agents.

Conclusion

While the existence of this compound remains to be experimentally confirmed, this technical guide provides a robust and scientifically grounded framework for its discovery and characterization. The detailed protocols, hypothetical data, and conceptual diagrams are intended to empower researchers to explore this and other novel areas of fatty acid metabolism, ultimately contributing to a deeper understanding of cellular biochemistry and potentially leading to new therapeutic opportunities.

An In-depth Technical Guide on the Putative Endogenous Presence and Significance of 7-Oxodecanoyl-CoA in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The endogenous presence of 7-Oxodecanoyl-CoA in mammalian cells has not been definitively established in the current scientific literature. This guide provides a theoretical framework for its potential biosynthesis, detection, and function based on established principles of fatty acid metabolism and acyl-CoA biology. The experimental protocols and signaling pathways described are proposed as a roadmap for future research in this area.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in a vast array of biochemical processes including energy production through β-oxidation, lipid biosynthesis, and post-translational modification of proteins.[1] While the roles of many short, medium, and long-chain acyl-CoAs are well-characterized, the existence and potential functions of a broader range of these molecules are still being explored. This document focuses on the hypothetical endogenous presence of this compound in mammalian cells. Although not yet identified, its structural similarity to other known bioactive acyl-CoAs suggests it could play a role in cellular signaling and metabolism. This guide aims to provide researchers with a comprehensive resource to investigate this possibility.

Hypothetical Biosynthetic Pathways of this compound

The formation of this compound in mammalian cells could potentially occur through several metabolic routes, primarily involving the oxidation of related fatty acids.

ω-Oxidation followed by β-Oxidation of Decanoic Acid

One plausible pathway involves the ω-oxidation of decanoic acid in the endoplasmic reticulum, followed by subsequent β-oxidation.[2][3]

  • Step 1: ω-Hydroxylation: Decanoic acid is first hydroxylated at its terminal (ω) carbon by a cytochrome P450 enzyme to form 10-hydroxydecanoic acid.

  • Step 2: Oxidation to a Dicarboxylic Acid: The hydroxyl group is then oxidized to a carboxylic acid, yielding sebacic acid (a C10 dicarboxylic acid).

  • Step 3: Activation to Acyl-CoA: Sebacic acid is activated to its corresponding di-CoA thioester.

  • Step 4: β-Oxidation: The resulting molecule can then undergo β-oxidation from one of the carboxyl ends. The first cycle of β-oxidation would yield octanedioyl-CoA and acetyl-CoA. A subsequent cycle would produce hexanedioyl-CoA. A key intermediate in this process could potentially be modified to yield a 7-oxo derivative, although this is speculative.

Oxidation of 7-Hydroxydecanoic Acid

A more direct route would be the oxidation of a precursor 7-hydroxydecanoic acid.

  • Step 1: Formation of 7-Hydroxydecanoic Acid: The origin of this precursor is unclear, but it could potentially be formed through hydroxylation of decanoic acid by a specific P450 monooxygenase.

  • Step 2: Activation to 7-Hydroxydecanoyl-CoA: The hydroxy fatty acid would be activated to its CoA thioester by an acyl-CoA synthetase.

  • Step 3: Dehydrogenation: A specific dehydrogenase could then oxidize the hydroxyl group at the 7th position to a ketone, forming this compound.

Hypothetical_Biosynthesis_of_7_Oxodecanoyl_CoA cluster_0 Pathway 1: ω-Oxidation & β-Oxidation cluster_1 Pathway 2: Oxidation of 7-Hydroxydecanoic Acid Decanoic Acid Decanoic Acid 10-Hydroxydecanoic Acid 10-Hydroxydecanoic Acid Decanoic Acid->10-Hydroxydecanoic Acid CYP450 Sebacic Acid Sebacic Acid 10-Hydroxydecanoic Acid->Sebacic Acid ADH/ALDH Sebacoyl-CoA Sebacoyl-CoA Sebacic Acid->Sebacoyl-CoA ACSL β-Oxidation Intermediates β-Oxidation Intermediates Sebacoyl-CoA->β-Oxidation Intermediates β-Oxidation Putative this compound Putative this compound β-Oxidation Intermediates->Putative this compound Hypothetical Modification 7-Hydroxydecanoic Acid 7-Hydroxydecanoic Acid 7-Hydroxydecanoyl-CoA 7-Hydroxydecanoyl-CoA 7-Hydroxydecanoic Acid->7-Hydroxydecanoyl-CoA ACSL This compound This compound 7-Hydroxydecanoyl-CoA->this compound Dehydrogenase

Figure 1: Hypothetical biosynthetic pathways for this compound in mammalian cells.

Quantitative Data of Related Acyl-CoAs in Mammalian Tissues

While no quantitative data exists for this compound, the concentrations of other medium-chain acyl-CoAs have been measured in various mammalian tissues. This data can provide a reference range for what might be expected if this compound is present.

Acyl-CoA SpeciesTissueConcentration (pmol/mg tissue wet weight)Reference
Acetyl-CoAMouse Heart5.77 ± 3.08[4]
Propionyl-CoAMouse Heart0.476 ± 0.224[4]
Octanoyl-CoAMouse Liver~0.02
Decanoyl-CoAMouse Liver~0.03

Experimental Protocols for the Detection and Quantification of this compound

The detection and quantification of a novel acyl-CoA like this compound would require sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Synthesis of this compound Standard

A crucial first step is the synthesis of an authentic this compound standard for method development and quantification. This can be achieved through chemo-enzymatic methods.

  • Chemical Synthesis of 7-Oxodecanoic Acid: This can be achieved through standard organic chemistry techniques, for example, by oxidation of 7-hydroxydecanoic acid.

  • Activation to this compound: The synthesized 7-oxodecanoic acid can be converted to its CoA thioester using methods such as the ethyl chloroformate method.

Extraction of Acyl-CoAs from Mammalian Cells or Tissues
  • Sample Collection: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. For cultured cells, aspirate the media and rapidly add a cold extraction solution.

  • Extraction Solution: A common extraction solution is a mixture of isopropanol (B130326) and water with a small amount of acetic acid to maintain a low pH and improve stability.

  • Homogenization: Homogenize tissue samples in the cold extraction solution using a mechanical homogenizer. For cells, scrape them in the presence of the extraction solution.

  • Phase Separation: Add a non-polar solvent like chloroform (B151607) or hexane (B92381) and vortex thoroughly. Centrifuge to separate the aqueous phase (containing acyl-CoAs) from the organic phase.

  • Solid-Phase Extraction (SPE): Further purify the aqueous extract using a reversed-phase SPE cartridge to remove salts and other interfering substances. Elute the acyl-CoAs with an organic solvent like methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Separate the extracted acyl-CoAs using a C18 reversed-phase column with a gradient elution profile, typically using a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Employ Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the m/z of this compound) and a specific fragment ion. A common fragment for acyl-CoAs corresponds to the pantetheine (B1680023) moiety.

    • Quantification: Generate a standard curve using the synthesized this compound standard to quantify its concentration in the biological samples.

Experimental_Workflow Mammalian Tissue/Cells Mammalian Tissue/Cells Acyl-CoA Extraction Acyl-CoA Extraction Mammalian Tissue/Cells->Acyl-CoA Extraction Homogenization in solvent Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Acyl-CoA Extraction->Solid-Phase Extraction (SPE) Purification LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Injection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

Figure 2: General experimental workflow for the detection of this compound.

Potential Signaling Pathways and Cellular Roles

If endogenously present, this compound could participate in various signaling pathways, similar to other medium-chain acyl-CoAs.

Modulation of Gene Expression

Acyl-CoAs can influence gene expression through the acylation of proteins, including histones. The presence of a keto group in this compound could potentially lead to novel types of protein modifications, thereby altering chromatin structure and gene transcription.

Interaction with Cellular Receptors

Medium-chain fatty acids can act as signaling molecules by binding to cell surface receptors (e.g., G-protein coupled receptors) or nuclear receptors (e.g., PPARs). It is plausible that this compound or its corresponding free fatty acid could modulate the activity of such receptors.

Allosteric Regulation of Enzymes

Acyl-CoAs are known to allosterically regulate the activity of various metabolic enzymes. This compound could potentially influence enzymes involved in fatty acid metabolism, glycolysis, or the citric acid cycle.

Potential_Signaling_Pathways This compound This compound Protein Acylation Protein Acylation This compound->Protein Acylation e.g., Histones Receptor Modulation Receptor Modulation This compound->Receptor Modulation e.g., PPARs Enzyme Regulation Enzyme Regulation This compound->Enzyme Regulation Allosteric Gene Expression Gene Expression Protein Acylation->Gene Expression Cellular Response Cellular Response Receptor Modulation->Cellular Response Metabolic Flux Metabolic Flux Enzyme Regulation->Metabolic Flux

Figure 3: Potential signaling roles of this compound.

Conclusion and Future Directions

The existence of this compound as an endogenous metabolite in mammalian cells remains a compelling but unproven hypothesis. This guide provides a foundational framework for researchers to explore this possibility. The immediate next steps should focus on the chemical synthesis of a this compound standard and the development of a sensitive and specific LC-MS/MS method for its detection in various cell lines and tissues. Should its presence be confirmed, subsequent studies can then elucidate its metabolic origins, regulation, and precise cellular functions, potentially uncovering new aspects of fatty acid metabolism and signaling.

References

Predicted Enzymatic Reactions Involving 7-Oxodecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Oxodecanoyl-CoA is a medium-chain acyl-CoA molecule whose metabolic fate has not been extensively characterized. Its structure, featuring a ketone group at the seventh carbon, suggests its involvement in unique metabolic pathways, distinct from the canonical fatty acid β-oxidation spiral where the keto group is typically at the C-3 position. This technical guide explores the predicted enzymatic reactions involving this compound, drawing upon established knowledge of fatty acid metabolism, enzyme promiscuity, and bioinformatic predictions. The information presented herein is intended to serve as a foundational resource for researchers investigating the metabolism and potential physiological roles of this and similar oxo-fatty acyl-CoAs.

Predicted Metabolic Pathways for this compound

The presence of a keto group at the C-7 position indicates that this compound is not a standard intermediate of β-oxidation. Its formation and subsequent metabolism are likely to proceed through alternative pathways, including ω-oxidation followed by β-oxidation, or direct enzymatic modification of the decanoyl-CoA backbone.

Pathway 1: Formation of this compound via ω-Oxidation and Subsequent β-Oxidation

One plausible route for the biosynthesis of this compound begins with the ω-oxidation of a longer-chain fatty acid, followed by several cycles of β-oxidation. The ω-oxidation pathway typically involves the hydroxylation of the terminal methyl group of a fatty acid, followed by oxidation to a dicarboxylic acid.[1][2][3][4]

A logical workflow for the formation of this compound is proposed below:

G cluster_formation Predicted Formation Pathway Long_Chain_Fatty_Acid Long-Chain Fatty Acid (e.g., C16) Omega_Hydroxylation ω-Hydroxylation (Cytochrome P450) Long_Chain_Fatty_Acid->Omega_Hydroxylation Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Omega_Hydroxylation->Omega_Hydroxy_FA Oxidation1 Oxidation (ADH/ALDH) Omega_Hydroxy_FA->Oxidation1 Dicarboxylic_Acid Dicarboxylic Acid Oxidation1->Dicarboxylic_Acid CoA_Activation Acyl-CoA Synthetase Dicarboxylic_Acid->CoA_Activation Dicarboxylyl_CoA Dicarboxylyl-CoA CoA_Activation->Dicarboxylyl_CoA Beta_Oxidation β-Oxidation Cycles (x3) Dicarboxylyl_CoA->Beta_Oxidation 7_Oxodecanoyl_CoA This compound Beta_Oxidation->7_Oxodecanoyl_CoA

Caption: Predicted formation pathway of this compound.

Pathway 2: Predicted Catabolism of this compound

Once formed, this compound can undergo several predicted enzymatic reactions. These include reduction of the keto group, or thiolytic cleavage.

  • Reduction to 7-Hydroxydecanoyl-CoA: The ketone group at C-7 can be reduced to a hydroxyl group by a ketoacyl-CoA reductase or a similar dehydrogenase with broad substrate specificity. This reaction would be analogous to the reduction of 3-ketoacyl-CoA in β-oxidation, although catalyzed by a different enzyme.

  • Thiolytic Cleavage: While not a typical substrate, a promiscuous 3-ketoacyl-CoA thiolase could potentially catalyze the cleavage of this compound.[5][6][7] Thiolases exhibit a degree of substrate promiscuity and could potentially recognize the keto group at a position other than C-3, leading to the formation of acetyl-CoA and octanoyl-CoA.[8][9]

A proposed catabolic pathway is illustrated below:

G cluster_catabolism Predicted Catabolic Pathways 7_Oxodecanoyl_CoA This compound Reduction Reduction (Ketoacyl-CoA Reductase) 7_Oxodecanoyl_CoA->Reduction Thiolysis Thiolytic Cleavage (Thiolase) 7_Oxodecanoyl_CoA->Thiolysis 7_Hydroxydecanoyl_CoA 7-Hydroxydecanoyl-CoA Reduction->7_Hydroxydecanoyl_CoA Further_Metabolism Further Metabolism 7_Hydroxydecanoyl_CoA->Further_Metabolism Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Octanoyl_CoA Octanoyl-CoA Thiolysis->Octanoyl_CoA Acetyl_CoA->Further_Metabolism Octanoyl_CoA->Further_Metabolism

Caption: Predicted catabolic pathways for this compound.

Quantitative Data for Predicted Enzymatic Reactions

Direct kinetic data for enzymes acting on this compound are not available in the current literature. However, by examining data for enzymes with broad substrate specificity acting on similar medium-chain ketoacyl-CoAs, we can infer potential kinetic parameters.

Enzyme ClassRepresentative EnzymeSubstrate AnalogKm (µM)Vmax (µmol/min/mg)Reference
3-Ketoacyl-CoA Thiolase Medium-chain 3-ketoacyl-CoA thiolase (MCKAT)3-Oxooctanoyl-CoA~10-50~5-20[10]
Medium-chain 3-ketoacyl-CoA thiolase (MCKAT)3-Oxodecanoyl-CoA~5-30~10-40[10]
Ketoacyl-CoA Reductase 3-hydroxyacyl-CoA dehydrogenase (HADH)Acetoacetyl-CoA11.9 - 45281 - 459[11]
Carbonyl Reductase (SmCR)4-Oxodecanoic acidNot reportedNot reported[12]
Cytochrome P450 CYP703 (A. thaliana)Decanoic Acid (C10:0)Not reportedNot reported[13]

Note: The presented data are for analogous substrates and enzymes and should be considered as predictive for reactions involving this compound.

Experimental Protocols

The study of predicted enzymatic reactions involving this compound requires robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Enzymatic Assay for Ketoacyl-CoA Reductase Activity

This protocol is adapted for a generic ketoacyl-CoA reductase and can be used to test the activity with this compound.

Objective: To determine if a putative reductase can utilize this compound as a substrate by monitoring the oxidation of NADPH.

Materials:

  • Purified candidate reductase enzyme

  • This compound (substrate)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH (final concentration 100-200 µM), and the purified enzyme in a UV-transparent cuvette.

  • Incubate the mixture for 5 minutes at the optimal temperature for the enzyme to establish a baseline.

  • Initiate the reaction by adding this compound to a final concentration in the range of 10-200 µM.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • Perform control reactions without the enzyme or without the substrate to account for non-enzymatic degradation.

Protocol 2: Thiolase Activity Assay

This protocol describes a method to measure the thiolytic cleavage of a ketoacyl-CoA.

Objective: To determine if a thiolase can cleave this compound.

Materials:

  • Purified thiolase enzyme

  • This compound (substrate)

  • Coenzyme A (CoA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂)

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and CoA (final concentration 0.1-0.5 mM) in a cuvette.

  • Add the purified thiolase enzyme to the mixture.

  • Initiate the reaction by adding this compound to a final concentration of 10-100 µM.

  • The reaction produces a free thiol group on the resulting acyl-CoA, which reacts with DTNB to produce a yellow-colored product that absorbs at 412 nm.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the rate of reaction using the molar extinction coefficient of the DTNB product (14,150 M⁻¹cm⁻¹).

  • Include appropriate controls, such as reactions without enzyme or substrate.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the sensitive and quantitative analysis of acyl-CoA species, including this compound, from biological samples.[14][15][16][17]

Objective: To identify and quantify this compound and its potential metabolites in a biological matrix.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile (B52724)/isopropanol/water mixture)

  • Solid-phase extraction (SPE) cartridges (optional)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Extraction: Homogenize the biological sample in the presence of internal standards and the extraction solvent. Centrifuge to pellet proteins and other cellular debris.

  • Purification (Optional): The supernatant can be further purified using SPE to remove interfering substances.

  • LC Separation: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the acyl-CoA species.

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its predicted metabolites should be established using authentic standards if available, or predicted based on fragmentation patterns of similar molecules.

  • Quantification: Quantify the analytes by comparing the peak areas of the endogenous compounds to their corresponding internal standards.

A generalized workflow for the LC-MS/MS analysis is depicted below:

G cluster_lcms LC-MS/MS Workflow for Acyl-CoA Analysis Sample Biological Sample + Internal Standards Extraction Solvent Extraction Sample->Extraction Purification SPE Purification (Optional) Extraction->Purification LC_Separation Liquid Chromatography (C18 Column) Purification->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Caption: Generalized workflow for LC-MS/MS analysis of acyl-CoAs.

Conclusion

While direct experimental evidence for the enzymatic reactions of this compound is currently lacking, this guide provides a comprehensive overview of its predicted metabolic fate based on established biochemical principles and data from related pathways. The proposed biosynthetic and catabolic pathways, along with the provided experimental protocols, offer a solid foundation for future research aimed at elucidating the precise roles of this compound and other atypical oxo-fatty acyl-CoAs in cellular metabolism and disease. The promiscuity of enzymes involved in fatty acid metabolism suggests a rich and underexplored landscape of metabolic intermediates that may have significant biological functions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of 7-Oxodecanoyl-CoA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 7-Oxodecanoyl-CoA and its application in in vitro enzymatic assays. This keto-acyl-CoA can serve as a valuable tool for studying enzymes involved in fatty acid metabolism, identifying potential therapeutic inhibitors, and elucidating novel metabolic pathways.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic processes, including fatty acid β-oxidation and biosynthesis, the citric acid cycle, and the synthesis of complex lipids.[1] The presence of functional groups, such as a ketone moiety, on the acyl chain can provide specificity for certain enzymes and can be instrumental in the study of their substrate preferences and reaction mechanisms. This compound, a medium-chain keto-acyl-CoA, is a specialized substrate for investigating enzymes that recognize or modify keto-fatty acids. Its synthesis and use in in vitro assays can facilitate the discovery of inhibitors or modulators of enzymes implicated in metabolic diseases.

This document outlines a reliable two-step chemo-enzymatic method for the synthesis of this compound, followed by detailed protocols for its use in in vitro assays, particularly for enzymes such as 3-ketoacyl-CoA thiolase.

Synthesis of this compound

The synthesis of this compound is proposed as a two-stage process. The first stage involves the chemical synthesis of the precursor, 7-oxodecanoic acid. The second stage is the enzymatic conversion of the carboxylic acid to its corresponding CoA thioester using an acyl-CoA synthetase.

Part A: Chemical Synthesis of 7-Oxodecanoic Acid

The synthesis of 7-oxodecanoic acid can be achieved through various organic chemistry routes. A plausible method involves the oxidation of a corresponding secondary alcohol or the ozonolysis of an unsaturated precursor. For the purpose of these notes, we will reference a generalized Jones oxidation of 7-hydroxydecanoic acid.

Experimental Protocol: Synthesis of 7-Oxodecanoic Acid

Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
7-hydroxydecanoic acid188.271.0 g1.0
Acetone (B3395972)58.0850 mL-
Jones Reagent (CrO₃/H₂SO₄)-Added dropwise~1.2

Procedure:

  • Dissolve 1.0 g of 7-hydroxydecanoic acid in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the orange-brown color of Cr(VI) persists.

  • Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol (B130326) until the solution turns green.

  • Remove the acetone by rotary evaporation.

  • Add 50 mL of water to the residue and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-oxodecanoic acid.

  • Purify the product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient.

Expected Yield: 70-85%

Part B: Enzymatic Synthesis of this compound

The conversion of 7-oxodecanoic acid to its CoA thioester is efficiently catalyzed by a promiscuous acyl-CoA synthetase (ACS). Several ACS enzymes are commercially available that can activate a broad range of fatty acids.

Experimental Protocol: Synthesis of this compound

Component Stock Concentration Final Concentration Volume for 1 mL Reaction
Tris-HCl (pH 7.5)1 M100 mM100 µL
ATP100 mM10 mM100 µL
Coenzyme A (free acid)50 mM5 mM100 µL
MgCl₂1 M10 mM10 µL
7-oxodecanoic acid (in DMSO)100 mM5 mM50 µL
Acyl-CoA Synthetase1 mg/mL0.05 mg/mL50 µL
Nuclease-free water--590 µL

Procedure:

  • Combine the buffer, ATP, Coenzyme A, and MgCl₂ in a microcentrifuge tube.

  • Add the 7-oxodecanoic acid solution.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the formation of this compound by HPLC-UV analysis, observing the appearance of a new peak with a characteristic UV absorbance at 260 nm (from the adenine (B156593) of CoA).

  • Upon completion, the product can be purified by reversed-phase HPLC.

Expected Yield: 50-80%

Synthesis_Workflow cluster_synthesis Synthesis of this compound Precursor 7-hydroxydecanoic acid Oxidation Jones Oxidation Precursor->Oxidation CrO3, H2SO4 Keto_acid 7-oxodecanoic acid Oxidation->Keto_acid Enzymatic_ligation Acyl-CoA Synthetase + ATP, CoA Keto_acid->Enzymatic_ligation Final_product This compound Enzymatic_ligation->Final_product Purification HPLC Purification Final_product->Purification Pure_product Pure this compound Purification->Pure_product

Caption: Chemo-enzymatic synthesis of this compound.

In Vitro Assay Application: Screening for 3-Ketoacyl-CoA Thiolase Modulators

This compound can be used as a substrate to study the activity of enzymes involved in fatty acid metabolism, such as 3-ketoacyl-CoA thiolases. These enzymes catalyze the cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. Although the ketone in this compound is not at the beta position, related enzymes may show activity or binding affinity, making it a useful tool for inhibitor screening.

Principle of the Assay

The activity of a thiolase on this compound can be monitored by measuring the decrease in substrate concentration over time using HPLC. Alternatively, a coupled assay can be designed where the product formation is linked to a detectable signal (e.g., NADH consumption in a reverse reaction). For simplicity, a direct HPLC-based assay is described here.

Experimental Protocol: Thiolase Activity Assay

Component Stock Concentration Final Concentration Volume for 100 µL Assay
Tris-HCl (pH 8.0)1 M100 mM10 µL
MgCl₂1 M5 mM0.5 µL
DTT100 mM1 mM1 µL
Test Compound (in DMSO) or DMSO10 mM10 µM1 µL
This compound10 mM100 µM1 µL
3-Ketoacyl-CoA Thiolase1 mg/mL10 µg/mL1 µL
Nuclease-free water--85.5 µL

Procedure:

  • Prepare a master mix containing buffer, MgCl₂, and DTT.

  • In a 96-well plate, add the master mix to each well.

  • Add the test compound or DMSO (for control wells).

  • Add the this compound substrate to all wells and mix.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the 3-Ketoacyl-CoA Thiolase to each well.

  • Incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30 minutes), quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by reversed-phase HPLC to quantify the remaining this compound.

Data Analysis:

Calculate the rate of substrate depletion for each condition. Compare the rates in the presence of test compounds to the DMSO control to determine the percent inhibition.

HTS_Workflow cluster_assay High-Throughput Screening Workflow Start Start Dispense_reagents Dispense Assay Buffer and Test Compounds Start->Dispense_reagents Add_substrate Add this compound Dispense_reagents->Add_substrate Pre_incubate Pre-incubate at 37°C Add_substrate->Pre_incubate Add_enzyme Initiate with 3-Ketoacyl-CoA Thiolase Pre_incubate->Add_enzyme Incubate Incubate at 37°C Add_enzyme->Incubate Quench Quench Reaction Incubate->Quench Analyze HPLC Analysis Quench->Analyze Data_analysis Data Analysis (% Inhibition) Analyze->Data_analysis End End Data_analysis->End

Caption: Workflow for a high-throughput screening assay.

Potential Signaling Pathway Involvement

Medium-chain fatty acids and their derivatives can influence cellular signaling pathways. While the specific role of this compound is yet to be fully elucidated, it could potentially modulate pathways regulated by other fatty acid metabolites. For instance, acyl-CoAs can allosterically regulate enzymes or act as precursors for signaling lipids.

Metabolic_Pathway cluster_pathway Hypothetical Metabolic Pathway Substrate This compound Enzyme1 Reductase Substrate->Enzyme1 NAD(P)H Signaling Modulation of Signaling Pathways Substrate->Signaling Allosteric Regulation Product1 7-Hydroxydecanoyl-CoA Enzyme1->Product1 Enzyme2 Dehydratase Product1->Enzyme2 Product2 7-Decenoyl-CoA Enzyme2->Product2 Enzyme3 Isomerase/Hydratase Product2->Enzyme3 Beta_oxidation β-Oxidation Pathway Enzyme3->Beta_oxidation

Caption: Hypothetical metabolic fate of this compound.

Conclusion

This compound is a valuable chemical probe for studying the enzymology of fatty acid metabolism. The chemo-enzymatic synthesis route described provides a reliable method for its preparation. The in vitro assay protocol offers a robust framework for screening and characterizing enzymes that interact with this keto-acyl-CoA, which can aid in the development of novel therapeutics for metabolic disorders.

References

Application Note & Protocol: Quantifying 7-Oxodecanoyl-CoA Levels in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Oxodecanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are central metabolites in cellular metabolism, playing critical roles in fatty acid β-oxidation, the Krebs cycle, and the biosynthesis of various lipids. The quantification of specific acyl-CoA species, such as this compound, is crucial for understanding metabolic fluxes, identifying biomarkers for disease, and in drug development for screening compounds that may alter lipid metabolism.

This document provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It should be noted that this compound is a sparsely studied metabolite, and therefore, this protocol is presented as a general method for medium-chain oxo-acyl-CoAs. Researchers will need to perform method optimization and validation for their specific biological matrix.

Putative Metabolic Pathway of this compound

This compound is likely an intermediate in the β-oxidation of odd-chain or modified fatty acids. The pathway below illustrates the general steps of mitochondrial fatty acid β-oxidation, where a 10-carbon fatty acid is activated to Decanoyl-CoA and subsequently metabolized. This compound would be a specific intermediate in the catabolism of a modified decanoic acid.

fatty_acid_oxidation Putative Metabolic Pathway of this compound cluster_cytosol Cytosol cluster_mitochondria Mitochondria Decanoic_Acid Decanoic Acid Decanoyl_CoA_Synthase Acyl-CoA Synthetase Decanoic_Acid->Decanoyl_CoA_Synthase Decanoyl_CoA_Cytosol Decanoyl-CoA Decanoyl_CoA_Synthase->Decanoyl_CoA_Cytosol Decanoyl_CoA_Mito Decanoyl-CoA Decanoyl_CoA_Cytosol->Decanoyl_CoA_Mito CPT1/2 Beta_Oxidation_1 β-Oxidation (Dehydrogenation) Decanoyl_CoA_Mito->Beta_Oxidation_1 Enoyl_CoA trans-Δ2-Enoyl-CoA Beta_Oxidation_1->Enoyl_CoA Beta_Oxidation_2 β-Oxidation (Hydration) Enoyl_CoA->Beta_Oxidation_2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Beta_Oxidation_2->Hydroxyacyl_CoA Beta_Oxidation_3 β-Oxidation (Dehydrogenation) Hydroxyacyl_CoA->Beta_Oxidation_3 Target_Metabolite This compound (Putative Intermediate) Hydroxyacyl_CoA->Target_Metabolite Alternative Pathway Oxoacyl_CoA 3-Oxoacyl-CoA Beta_Oxidation_3->Oxoacyl_CoA Beta_Oxidation_4 β-Oxidation (Thiolysis) Oxoacyl_CoA->Beta_Oxidation_4 Acetyl_CoA Acetyl-CoA Beta_Oxidation_4->Acetyl_CoA Octanoyl_CoA Octanoyl-CoA Beta_Oxidation_4->Octanoyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Putative metabolic pathway of this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. The process begins with sample collection and homogenization, followed by extraction of the acyl-CoAs, analysis by LC-MS/MS, and finally data processing and quantification.

experimental_workflow Experimental Workflow for this compound Quantification Sample_Collection 1. Sample Collection (Tissue, Cells, etc.) Homogenization 2. Homogenization (in cold buffer) Sample_Collection->Homogenization Extraction 3. Acyl-CoA Extraction (Protein Precipitation) Homogenization->Extraction SPE 4. Solid Phase Extraction (SPE) (Optional Cleanup) Extraction->SPE LC_MS_Analysis 5. LC-MS/MS Analysis (MRM Mode) SPE->LC_MS_Analysis Data_Processing 6. Data Processing (Integration & Calibration) LC_MS_Analysis->Data_Processing Quantification 7. Quantification (Concentration Calculation) Data_Processing->Quantification

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from methods for short and medium-chain acyl-CoA extraction from tissues and cells.[1][2]

Materials:

  • Biological sample (e.g., frozen tissue powder, cultured cells)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.

  • Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v), pre-chilled to -20°C.

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge capable of 14,000 x g and 4°C.

Procedure:

  • Sample Collection and Quenching: Rapidly freeze the biological sample in liquid nitrogen to quench enzymatic activity. For cultured cells, aspirate the medium and wash with ice-cold PBS before quenching.

  • Homogenization:

    • For tissues, weigh approximately 50-100 mg of frozen tissue and grind to a fine powder under liquid nitrogen.

    • To the frozen tissue powder or cell pellet, add 1 mL of pre-chilled extraction solvent containing the internal standard (e.g., 10 µM Heptadecanoyl-CoA).

    • Homogenize the sample thoroughly while keeping it on ice.

  • Protein Precipitation:

    • Vortex the homogenate for 5 minutes at 4°C.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water).

LC-MS/MS Analysis

The following is a general LC-MS/MS method that should be optimized for the specific instrument and column used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient:

    Time (min) % B
    0.0 5
    2.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety).[3][4] The precursor ion will be the protonated molecule [M+H]+.

    • Calculation of this compound MRM transition:

      • Molecular Formula of this compound: C31H52N7O18P3S

      • Monoisotopic Mass: 923.225 Da

      • Precursor Ion ([M+H]+): 924.232 m/z

      • Product Ion ([M+H - 507]+): 417.232 m/z

    • The exact m/z values should be confirmed by direct infusion of a standard if available. The collision energy (CE) and other compound-specific parameters should be optimized.

Table 1: Suggested MRM Transitions for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 924.2 417.2 100 To be optimized

| Heptadecanoyl-CoA (IS) | 1020.4 | 513.4 | 100 | To be optimized |

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is a template table for reporting the levels of this compound in different biological samples.

Table 2: Quantification of this compound in Biological Samples

Sample ID Biological Matrix Condition This compound (pmol/mg protein) Standard Deviation
Control 1 Liver Tissue Untreated e.g., 2.5 e.g., 0.3
Control 2 Liver Tissue Untreated e.g., 2.8 e.g., 0.4
Treated 1 Liver Tissue Drug X e.g., 8.1 e.g., 0.9
Treated 2 Liver Tissue Drug X e.g., 7.5 e.g., 0.8

| ... | ... | ... | ... | ... |

Note: The values in this table are for illustrative purposes only. Actual concentrations will depend on the biological sample, its preparation, and the experimental conditions.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in biological samples using LC-MS/MS. While a general protocol is provided, it is imperative for researchers to optimize and validate the method for their specific application and biological matrix to ensure accurate and reproducible results. The provided workflows and protocols should serve as a valuable starting point for researchers interested in studying the role of this and other medium-chain acyl-CoAs in health and disease.

References

Application Notes and Protocols for Enzymatic Assay of 7-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxodecanoyl-CoA is a medium-chain oxo-fatty acyl-CoA that is a putative substrate for enzymes involved in fatty acid metabolism. Understanding the enzymatic conversion of this molecule is crucial for elucidating its role in cellular metabolic pathways and for the development of novel therapeutics targeting fatty acid oxidation. This document provides a detailed protocol for an enzymatic assay to characterize the activity of enzymes acting on this compound, with a primary focus on medium-chain acyl-CoA dehydrogenase (MCAD).

The primary enzymatic reaction anticipated for this compound involves its dehydrogenation by an acyl-CoA dehydrogenase (ACAD), a key class of enzymes in the mitochondrial β-oxidation pathway. These enzymes catalyze the initial step in each cycle of fatty acid breakdown.[1] Specifically, medium-chain acyl-CoA dehydrogenase (MCAD) is responsible for processing acyl-CoAs with chain lengths between 6 and 12 carbons, making it the most probable candidate for metabolizing this compound.[2]

This application note details two primary methods for assaying the enzymatic activity: the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based method for direct product quantification.

Signaling Pathway and Experimental Workflow

The enzymatic assay described herein follows a logical workflow from substrate and enzyme preparation to data analysis. The core of the assay is the enzymatic reaction where this compound is converted by an acyl-CoA dehydrogenase. The progress of this reaction can be monitored continuously using the ETF fluorescence reduction assay or as an endpoint measurement using LC-MS/MS to quantify the product.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Methods cluster_analysis Data Analysis sub This compound (Substrate) reaction Enzymatic Reaction: Substrate + Enzyme -> Product + Reduced ETF sub->reaction enz Acyl-CoA Dehydrogenase (e.g., MCAD) enz->reaction etf Electron Transfer Flavoprotein (ETF) etf->reaction e- acceptor etf_assay ETF Fluorescence Reduction Assay (Real-time) reaction->etf_assay Fluorescence change lcms_assay LC-MS/MS Analysis (Endpoint) reaction->lcms_assay Product detection kinetics Enzyme Kinetics (Km, Vmax) etf_assay->kinetics quant Product Quantification lcms_assay->quant quant->kinetics

Fig. 1: Experimental workflow for the enzymatic assay of this compound.

Data Presentation

Quantitative data from the enzymatic assays should be recorded and summarized for clear interpretation and comparison. The following tables provide templates for organizing experimental results.

Table 1: Michaelis-Menten Kinetic Parameters for MCAD with this compound

ParameterValueStandard Deviation
Km (µM)[Experimental Value][Experimental Value]
Vmax (µmol/min/mg)[Experimental Value][Experimental Value]
kcat (s-1)[Experimental Value][Experimental Value]
kcat/Km (M-1s-1)[Experimental Value][Experimental Value]

Note: These values are to be determined experimentally.

Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases

EnzymeSubstrateRelative Activity (%)
MCAD This compound [Experimental Value]
MCADOctanoyl-CoA (C8)100
SCADButyryl-CoA (C4)[Experimental Value]
LCADPalmitoyl-CoA (C16)[Experimental Value]

Note: Relative activity is normalized to the activity with the enzyme's preferred substrate.

Table 3: LC-MS/MS Quantification of Reaction Product

SampleRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Peak AreaConcentration (µM)
Standard 1[Value][Value][Value][Value][Value]
Standard 2[Value][Value][Value][Value][Value]
Test Sample [Value] [Value] [Value] [Value] [Value]
Negative Control[Value][Value][Value][Value][Value]

Experimental Protocols

Protocol 1: ETF Fluorescence Reduction Assay

This protocol is adapted from established methods for measuring ACAD activity and can be performed in a 96-well plate format for high-throughput analysis.[3] The assay monitors the decrease in ETF fluorescence as it is reduced by the ACAD enzyme upon oxidation of the acyl-CoA substrate.

Materials:

  • Recombinant human medium-chain acyl-CoA dehydrogenase (MCAD)

  • Recombinant porcine electron transfer flavoprotein (ETF)

  • This compound (substrate)

  • Octanoyl-CoA (positive control substrate for MCAD)

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, 0.1 mM EDTA

  • Glucose

  • Glucose oxidase

  • Catalase

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer). Determine the concentration spectrophotometrically.

    • Prepare working solutions of MCAD and ETF in Assay Buffer.

    • Prepare an "Oxygen Scavenging System" stock solution containing glucose, glucose oxidase, and catalase in Assay Buffer.

  • Assay Setup:

    • In each well of the 96-well plate, add the following components to a final volume of 200 µL:

      • Assay Buffer

      • Glucose (final concentration ~25 mM)

      • Glucose oxidase (final concentration ~1 unit/mL)

      • Catalase (final concentration ~30 units/mL)

      • ETF (final concentration ~2-5 µM)

      • MCAD (a fixed, limiting amount, e.g., 5-20 nM)

    • Include wells for negative controls (no enzyme or no substrate) and a positive control (using octanoyl-CoA).

  • Initiation and Measurement:

    • Initiate the reaction by adding varying concentrations of this compound to the wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 32°C).

    • Monitor the decrease in ETF fluorescence over time (e.g., every 30 seconds for 10-15 minutes). The rate of fluorescence decrease is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence change) for each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: LC-MS/MS Method for Product Quantification

This protocol provides a method for the direct detection and quantification of the product of the enzymatic reaction, which is expected to be 7-oxo-trans-2-decenoyl-CoA.

Materials:

  • Reaction components from Protocol 1 (excluding ETF, glucose, glucose oxidase, catalase)

  • Quenching Solution: Acetonitrile (B52724) with 0.1% formic acid

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column

  • A triple quadrupole mass spectrometer

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in Protocol 1 (steps 2a and 2b, without the oxygen scavenging system and ETF) in microcentrifuge tubes.

    • Incubate the reaction at 37°C for a fixed period (e.g., 30 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold Quenching Solution.

    • Vortex and centrifuge to pellet the precipitated protein.

  • Sample Analysis by LC-MS/MS:

    • Transfer the supernatant to an autosampler vial.

    • Inject the sample onto the C18 column.

    • Elute the analytes using a gradient of Mobile Phase A and B.

    • The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 7-oxo-trans-2-decenoyl-CoA. The exact m/z values will need to be determined based on the molecular weight of the expected product. A common neutral loss for acyl-CoAs is that of the CoA moiety.

  • Data Analysis:

    • Generate a standard curve using a synthesized standard of the expected product.

    • Quantify the amount of product formed in the enzymatic reaction by comparing the peak area to the standard curve.

    • Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of enzyme).

Synthesis of this compound

Commercial availability of this compound may be limited. If not commercially available, it can be synthesized from 7-oxodecanoic acid and coenzyme A. Several chemo-enzymatic methods for the synthesis of acyl-CoA thioesters have been described and can be adapted for this purpose.

Conclusion

The protocols outlined in this application note provide a robust framework for the enzymatic characterization of this compound. The ETF fluorescence reduction assay offers a continuous, high-throughput method for determining kinetic parameters, while the LC-MS/MS method provides a highly specific and sensitive means of product quantification. These methods will be invaluable for researchers investigating the metabolism of oxo-fatty acids and for those involved in the discovery and development of drugs targeting fatty acid oxidation pathways.

References

Application Notes and Protocols for Utilizing 7-Oxodecanoyl-CoA in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxodecanoyl-CoA is a carbonyl-containing medium-chain acyl-coenzyme A analog that serves as a valuable tool for investigating the kinetics and mechanisms of enzymes involved in fatty acid metabolism. Its unique structure, featuring a ketone group at the seventh position, allows for the exploration of enzyme specificity, active site architecture, and the impact of substrate modifications on catalytic activity. These application notes provide detailed protocols for the use of this compound in studying the kinetics of key enzymes in fatty acid beta-oxidation, particularly acyl-CoA dehydrogenases (ACADs).

The presence of the oxo group makes this compound a potential inhibitor or an alternative substrate for various enzymes, providing insights into their catalytic mechanisms and aiding in the development of novel therapeutics targeting metabolic disorders.

Principle of the Assay

The enzymatic assays described herein are based on monitoring the activity of acyl-CoA dehydrogenases. ACADs catalyze the initial step of fatty acid β-oxidation, which involves the formation of a double bond between the α and β carbons of the acyl-CoA substrate.[1] The activity of these enzymes can be monitored using various methods, including the electron-transfer flavoprotein (ETF) fluorescence reduction assay.[2] In this assay, the reduction of ETF by the ACAD is measured as a decrease in fluorescence, providing a direct measure of the enzyme's catalytic rate.

Alternatively, spectrophotometric assays using artificial electron acceptors like ferricenium hexafluorophosphate (B91526) can be employed to follow the oxidation of the acyl-CoA substrate.[2] When this compound is used as a substrate, its consumption or the formation of a product can be monitored. If it acts as an inhibitor, its effect on the rate of reaction with a known substrate is determined.

Signaling Pathways and Experimental Workflow

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the central role of Acyl-CoA Dehydrogenase in the fatty acid beta-oxidation spiral. This compound can be used to probe the activity and specificity of this key enzyme.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase (CoA-SH) Shorter_Acyl_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA

Caption: Fatty Acid Beta-Oxidation Pathway.

General Experimental Workflow for Enzyme Kinetic Analysis

This workflow outlines the key steps for determining the kinetic parameters of an enzyme using this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (Purification/Cell Lysate) Assay_Setup Assay Setup (Buffer, Enzyme, Substrate) Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Preparation (this compound Synthesis/Purchase) Substrate_Prep->Assay_Setup Incubation Incubation (Controlled Temperature and Time) Assay_Setup->Incubation Measurement Measurement (Spectrophotometry/Fluorometry) Incubation->Measurement Initial_Rates Calculate Initial Rates Measurement->Initial_Rates Plotting Michaelis-Menten Plot Initial_Rates->Plotting Kinetic_Parameters Determine Km and Vmax Plotting->Kinetic_Parameters inhibition_workflow Start Start: Hypothesis (this compound as inhibitor) Experiment Experiment: Measure enzyme activity with natural substrate +/- this compound Start->Experiment Analysis Data Analysis: Compare reaction rates Experiment->Analysis Conclusion Conclusion: Determine if inhibition occurs and the type of inhibition Analysis->Conclusion

References

Application Notes and Protocols for Investigating 7-Oxodecanoyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxodecanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) molecule. While specific research on this compound is limited, its structure suggests a role in fatty acid metabolism and potentially as an intermediate in biosynthetic pathways. Acyl-CoAs are central molecules in cellular metabolism, serving as substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids, and signaling molecules that can modulate protein function through acylation.[1][2] The "oxo" group at the 7th position suggests it may be an intermediate in specific metabolic or signaling cascades.

These application notes provide a framework for investigating the cellular functions of this compound using various cell-based assays. The protocols are based on established methods for studying other acyl-CoA molecules and can be adapted for this compound.

Inferred Signaling and Metabolic Pathways

Based on the known roles of similar acyl-CoA molecules, this compound is hypothesized to participate in mitochondrial β-oxidation and the biotin (B1667282) biosynthesis pathway.

Mitochondrial β-Oxidation of this compound

Medium-chain acyl-CoAs are key substrates for mitochondrial β-oxidation, a major pathway for cellular energy production, especially during fasting or exercise.[3][4] this compound is expected to be a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), the first and often rate-limiting enzyme in the β-oxidation of medium-chain fatty acids.[5]

Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty_Acid 7-Oxodecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase 7_Oxodecanoyl_CoA_Cytosol This compound Acyl_CoA_Synthetase->7_Oxodecanoyl_CoA_Cytosol 7_Oxodecanoyl_CoA_Mito This compound 7_Oxodecanoyl_CoA_Cytosol->7_Oxodecanoyl_CoA_Mito CPT1/CAT/CPT2 (Carnitine Shuttle) MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) 7_Oxodecanoyl_CoA_Mito->MCAD Enoyl_CoA Trans-2-Enoyl-CoA derivative MCAD->Enoyl_CoA Beta_Oxidation_Cycle β-Oxidation Cycle Enoyl_CoA->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Inferred mitochondrial β-oxidation pathway for this compound.

Potential Role in Biotin Synthesis

Pimeloyl-CoA, a seven-carbon dicarboxylic acyl-CoA, is a key precursor in the biosynthesis of biotin (Vitamin B7). Given the structural similarity (a seven-carbon backbone), it is plausible that this compound or a derivative could interact with enzymes in the biotin synthesis pathway, such as 7-keto-8-aminopelargonic acid (KAPA) synthase.

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA_Synthase 7-Keto-8-aminopelargonic acid (KAPA) Synthase Pimeloyl_CoA->KAPA_Synthase KAPA 7-Keto-8-aminopelargonic acid (KAPA) KAPA_Synthase->KAPA Biotin_Synthesis Further steps in Biotin Synthesis KAPA->Biotin_Synthesis 7_Oxodecanoyl_CoA This compound (Hypothetical Modulator) 7_Oxodecanoyl_CoA->KAPA_Synthase ?

Caption: Hypothetical interaction of this compound with the biotin synthesis pathway.

Cell-Based Assays for Functional Investigation

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This assay measures the activity of ACAD enzymes, such as MCAD, in cell lysates. It can be used to determine if this compound is a substrate for these enzymes. A common method is the ETF fluorescence reduction assay or a spectrophotometric assay using an artificial electron acceptor.

Experimental Workflow:

ACAD_Assay_Workflow Cell_Culture 1. Culture cells of interest (e.g., HepG2, fibroblasts) Cell_Lysis 2. Harvest and lyse cells to prepare cell extracts Cell_Culture->Cell_Lysis Reaction_Setup 3. Set up reaction in a microplate: - Cell lysate - Electron acceptor (e.g., ETF or ferricenium ion) - Buffer Cell_Lysis->Reaction_Setup Initiate_Reaction 4. Initiate reaction by adding This compound Reaction_Setup->Initiate_Reaction Measurement 5. Measure change in absorbance or fluorescence over time Initiate_Reaction->Measurement Data_Analysis 6. Calculate enzyme activity Measurement->Data_Analysis

Caption: Workflow for the Acyl-CoA Dehydrogenase (ACAD) activity assay.

Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture cells (e.g., human fibroblasts, HepG2 cells) to confluency.

    • Harvest cells by trypsinization, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and homogenize.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell extract.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Enzyme Assay (Spectrophotometric):

    • Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.6), an electron acceptor like ferricenium hexafluorophosphate (B91526) (e.g., 200 µM), and the cell lysate (e.g., 50-100 µg of protein) in a 96-well plate.

    • Initiate the reaction by adding this compound to a final concentration (e.g., 10-100 µM).

    • Immediately measure the decrease in absorbance at a specific wavelength (e.g., 300 nm for ferricenium ion) over time using a microplate reader.

    • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

Acyl-CoA Thioesterase (ACOT) Activity Assay

This assay determines if this compound can be hydrolyzed by cellular thioesterases, which would release the free fatty acid and CoA-SH. The released CoA-SH can be quantified using Ellman's reagent (DTNB).

Experimental Workflow:

ACOT_Assay_Workflow Cell_Culture 1. Culture and prepare cell lysates as in the ACAD assay Reaction_Setup 2. Prepare reaction mixture in a microplate: - Cell lysate - DTNB (Ellman's reagent) - Buffer Cell_Culture->Reaction_Setup Initiate_Reaction 3. Start the reaction by adding This compound Reaction_Setup->Initiate_Reaction Measurement 4. Monitor the increase in absorbance at 412 nm Initiate_Reaction->Measurement Data_Analysis 5. Calculate thioesterase activity Measurement->Data_Analysis

Caption: Workflow for the Acyl-CoA Thioesterase (ACOT) activity assay.

Protocol:

  • Cell Lysate Preparation: Prepare cell lysates as described for the ACAD assay.

  • Enzyme Assay:

    • In a 96-well plate, add buffer (e.g., 100 mM HEPES, pH 8.0), DTNB (to a final concentration of 1 mM), and cell lysate.

    • Initiate the reaction by adding this compound (e.g., 20 µM final concentration).

    • Measure the increase in absorbance at 412 nm over time. The rate of increase is proportional to the amount of CoA-SH released.

    • Calculate the specific activity using the molar extinction coefficient of the DTNB-CoA-SH adduct (14,150 M⁻¹ cm⁻¹).

Cell Viability and Proliferation Assay

This assay assesses the effect of 7-oxodecanoic acid (the precursor to this compound) on cell health. This can indicate if the molecule or its metabolites have cytotoxic or pro-proliferative effects. The MTT or CCK-8 assays are commonly used methods.

Experimental Workflow:

Cell_Viability_Workflow Cell_Seeding 1. Seed cells in a 96-well plate and allow to attach overnight Treatment 2. Treat cells with varying concentrations of 7-oxodecanoic acid (complexed with BSA) Cell_Seeding->Treatment Incubation 3. Incubate for 24, 48, or 72 hours Treatment->Incubation Add_Reagent 4. Add MTT or CCK-8 reagent to each well Incubation->Add_Reagent Incubate_Reagent 5. Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measurement 6. Measure absorbance at the appropriate wavelength Incubate_Reagent->Measurement Data_Analysis 7. Calculate cell viability relative to untreated controls Measurement->Data_Analysis Reporter_Assay_Workflow Transfection 1. Co-transfect cells with: - A reporter plasmid (e.g., PPRE-luciferase) - An expression plasmid for a nuclear receptor (e.g., PPARα) - A control plasmid (e.g., β-galactosidase) Treatment 2. After 24h, treat cells with 7-oxodecanoic acid Transfection->Treatment Incubation 3. Incubate for another 24 hours Treatment->Incubation Cell_Lysis 4. Lyse the cells Incubation->Cell_Lysis Luciferase_Assay 5. Measure luciferase activity in the lysate Cell_Lysis->Luciferase_Assay Normalization 6. Normalize luciferase activity to the control reporter activity Luciferase_Assay->Normalization

References

Application Notes: Development of a 7-Oxodecanoyl-CoA Specific Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxodecanoyl-CoA is an intermediate in the peroxisomal β-oxidation of dicarboxylic acids. The ability to specifically detect and quantify this molecule is crucial for studying fatty acid metabolism and its deregulation in various disease states. These application notes provide a comprehensive guide to developing a highly specific monoclonal antibody against this compound. Due to the small size and lack of immunogenicity of this compound, it is treated as a hapten. The strategy outlined below involves the synthesis of a suitable hapten, its conjugation to carrier proteins, and the subsequent generation and characterization of a specific monoclonal antibody.

Hapten Synthesis and Carrier Protein Conjugation

To elicit an immune response, the hapten must be covalently linked to a larger carrier protein. For this purpose, 7-oxodecanoic acid is used as the hapten, as its carboxyl group provides a convenient handle for conjugation without masking the key structural features of the 7-oxodecanoyl moiety. Keyhole Limpet Hemocyanin (KLH) is used as the carrier protein for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) is used for coating plates in the screening ELISA to avoid selection of antibodies that recognize the carrier protein.

Experimental Protocol: Conjugation of 7-Oxodecanoic Acid to Carrier Proteins (KLH and BSA) using EDC/NHS Chemistry

Materials:

  • 7-Oxodecanoic Acid

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare Carrier Protein Solutions:

    • Dissolve 10 mg of KLH in 2 mL of Conjugation Buffer.

    • Dissolve 10 mg of BSA in 2 mL of Conjugation Buffer.

  • Prepare Hapten Solution:

    • Dissolve 5 mg of 7-oxodecanoic acid in 1 mL of DMSO.

  • Activate Hapten:

    • To the hapten solution, add 10 mg of EDC and 5 mg of NHS.

    • Incubate for 15 minutes at room temperature with gentle stirring.

  • Conjugation to Carrier Protein:

    • Slowly add the activated hapten solution dropwise to the carrier protein solution while stirring.

    • Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

  • Dialysis:

    • Transfer the conjugation mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1 L of PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes.

  • Quantification and Storage:

    • Determine the protein concentration of the conjugate using a BCA protein assay.

    • Assess the conjugation efficiency using MALDI-TOF mass spectrometry if available.

    • Store the conjugates at -20°C in small aliquots.

Monoclonal Antibody Production

The development of a monoclonal antibody involves immunizing mice with the hapten-carrier conjugate, followed by the generation of hybridomas.

Experimental Workflow for Monoclonal Antibody Production

Antibody_Production_Workflow Immunization Immunization of Mice (7-oxo-decanoyl-KLH) Test_Bleed Test Bleed and Titer Analysis (ELISA) Immunization->Test_Bleed Spleen_Harvest Spleen Harvest Test_Bleed->Spleen_Harvest Select best responder Cell_Fusion Cell Fusion (Spleen Cells + Myeloma Cells) Spleen_Harvest->Cell_Fusion HAT_Selection HAT Selection Cell_Fusion->HAT_Selection Hybridoma_Screening Hybridoma Screening (Competitive ELISA) HAT_Selection->Hybridoma_Screening Cloning Cloning of Positive Hybridomas Hybridoma_Screening->Cloning Antibody_Production Monoclonal Antibody Production and Purification Cloning->Antibody_Production

Caption: Workflow for monoclonal antibody production.

Experimental Protocol: Mouse Immunization and Hybridoma Production

Materials:

  • BALB/c mice (6-8 weeks old)

  • 7-oxo-decanoyl-KLH immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FICA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Myeloma cell line (e.g., Sp2/0)

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • Standard cell culture reagents and equipment

Procedure:

  • Immunization Schedule:

    • Day 0: Emulsify 100 µg of 7-oxo-decanoyl-KLH in 100 µL of PBS with 100 µL of FCA. Inject mice intraperitoneally (IP).

    • Day 14 and 28: Emulsify 50 µg of 7-oxo-decanoyl-KLH in 100 µL of PBS with 100 µL of FICA. Boost mice via IP injection.

    • Day 35: Collect a small amount of blood via tail bleed to test for antibody titer using an indirect ELISA with 7-oxo-decanoyl-BSA as the coating antigen.

    • 3 days before fusion: Administer a final boost of 50 µg of 7-oxo-decanoyl-KLH in 100 µL of PBS (without adjuvant) via IP injection.

  • Cell Fusion:

    • Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Mix splenocytes with myeloma cells at a 5:1 ratio.

    • Fuse the cells using PEG.

  • Hybridoma Selection and Screening:

    • Plate the fused cells in 96-well plates containing HAT medium.

    • After 10-14 days, screen the supernatants from wells with growing hybridomas for the presence of specific antibodies using a competitive ELISA.[1]

  • Cloning and Expansion:

    • Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.[1]

    • Expand the stable monoclonal antibody-producing hybridomas for large-scale antibody production.

Antibody Characterization and Application

The developed monoclonal antibody needs to be characterized for its specificity and affinity. A competitive ELISA is the primary method for this, as well as for the quantification of this compound in biological samples.

Experimental Protocol: Competitive ELISA for this compound Quantification

Materials:

  • 7-oxo-decanoyl-BSA conjugate

  • Monoclonal anti-7-Oxodecanoyl-CoA antibody

  • This compound standard

  • HRP-conjugated anti-mouse IgG secondary antibody

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • TMB substrate

  • Stop Solution (2 M H₂SO₄)

  • 96-well ELISA plates

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of 7-oxo-decanoyl-BSA (1 µg/mL in Coating Buffer).

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare a standard curve of this compound in your sample buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of the standards or samples with 50 µL of the anti-7-Oxodecanoyl-CoA antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of HRP-conjugated anti-mouse IgG secondary antibody (diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary
ParameterValue
Immunogen 7-oxo-decanoyl-KLH
Coating Antigen 7-oxo-decanoyl-BSA
Antibody Isotype IgG1
Linear Range (Competitive ELISA) 0.1 - 10 ng/mL
IC50 (Competitive ELISA) ~1 ng/mL
Cross-reactivity (Decanoyl-CoA) < 1%
Cross-reactivity (Octanoyl-CoA) < 0.5%

Putative Signaling Pathway of this compound

This compound is an intermediate in the peroxisomal β-oxidation of dicarboxylic acids, which are formed from the ω-oxidation of fatty acids in the endoplasmic reticulum. This pathway is particularly important when mitochondrial β-oxidation is overloaded or impaired.

Metabolic Pathway of this compound

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty_Acid Fatty Acid Dicarboxylic_Acid Dicarboxylic Acid Fatty_Acid->Dicarboxylic_Acid ω-oxidation Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Activation Beta_Oxidation β-oxidation spiral Dicarboxylyl_CoA->Beta_Oxidation Seven_Oxodecanoyl_CoA This compound Beta_Oxidation->Seven_Oxodecanoyl_CoA intermediate Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Shorter_Dicarboxylyl_CoA Shorter Dicarboxylyl-CoA Seven_Oxodecanoyl_CoA->Shorter_Dicarboxylyl_CoA Mitochondria Mitochondria Shorter_Dicarboxylyl_CoA->Mitochondria to Mitochondria for further oxidation TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle to TCA Cycle

Caption: Putative metabolic pathway of this compound.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for the development and application of a specific monoclonal antibody against this compound. This antibody will be a valuable tool for researchers investigating fatty acid metabolism, peroxisomal disorders, and related metabolic diseases. The high specificity and sensitivity of the described competitive ELISA will enable accurate quantification of this compound in various biological matrices, facilitating a deeper understanding of its physiological and pathological roles.

References

Application Notes and Protocols for 7-Oxodecanoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established protocols specifically for 7-Oxodecanoyl-CoA are limited in the current scientific literature. The following application notes and protocols are based on established methodologies for the analysis of medium-chain acyl-CoAs and related keto-acyl-CoAs. These should serve as a foundational guide, and researchers should anticipate the need for method optimization for the specific analysis of this compound.

Introduction

This compound is a putative medium-chain keto-acyl-coenzyme A. As an acyl-CoA, it is presumed to be an intermediate in fatty acid metabolism. The analysis of specific acyl-CoA species is critical in lipidomics research to understand metabolic flux, enzyme activity, and the regulation of cellular processes. Dysregulation of acyl-CoA metabolism has been implicated in various diseases, making these molecules potential biomarkers and therapeutic targets. These notes provide a framework for the investigation of this compound in a research setting.

Potential Applications in Lipidomics Research

  • Metabolic Pathway Analysis: The quantification of this compound can provide insights into novel or alternative pathways of fatty acid oxidation or biosynthesis. Its presence and concentration may vary under different physiological or pathological conditions.

  • Biomarker Discovery: Altered levels of this compound in biological samples (e.g., plasma, tissues) could serve as a potential biomarker for metabolic disorders.

  • Enzyme Activity Assays: this compound can be used as a substrate to identify and characterize enzymes involved in its synthesis or degradation.

  • Drug Development: Understanding the metabolic pathways involving this compound may reveal novel targets for therapeutic intervention in metabolic diseases.

Experimental Protocols

Sample Preparation for Acyl-CoA Analysis from Biological Samples

This protocol is adapted from established methods for the extraction of short- to medium-chain acyl-CoAs from tissues or cells.[1]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)[2]

  • Internal standard (e.g., ¹³C-labeled acyl-CoA of similar chain length)

  • Ice-cold 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8)[1]

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Microcentrifuge tubes

  • Homogenizer (for tissue samples)

  • Centrifuge

Procedure:

  • Homogenization (for tissue): Weigh the frozen tissue and homogenize in 10 volumes of ice-cold 10% TCA.

  • Lysis (for cells): Resuspend the cell pellet in ice-cold 10% TCA.

  • Internal Standard Spiking: Add the internal standard to the homogenate/lysate.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid Phase Extraction (SPE) (Optional but Recommended): To purify and concentrate the acyl-CoAs, use a C18 SPE cartridge.

    • Condition the cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with 1 mL of MeOH containing 25 mM ammonium acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 50-100 µL) of 50 mM ammonium acetate buffer (pH 6.8) for LC-MS/MS analysis.[1]

Quantification of this compound by LC-MS/MS

This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of medium-chain acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating medium-chain acyl-CoAs.

  • Mobile Phase A: Water with 10 mM ammonium acetate (pH 8.5, adjusted with ammonium hydroxide).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-98% B (linear gradient)

    • 10-12 min: 98% B

    • 12.1-15 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions: The most common fragmentation of acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[3] For this compound (C31H50N7O18P3S), the precursor ion ([M+H]⁺) would be m/z 922.2. A characteristic product ion would result from the loss of the CoA moiety. The exact masses and transitions would need to be determined experimentally using a synthesized standard.

Data Presentation

Table 1: Illustrative LC-MS/MS Parameters for Medium-Chain Acyl-CoA Analysis. Note: These values are examples and must be optimized for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Predicted)922.2To be determinedTo be determined
Octanoyl-CoA (C8)894.2387.135
Decanoyl-CoA (C10)922.2415.135
Dodecanoyl-CoA (C12)950.3443.135
Internal Standard (e.g., ¹³C₈-Octanoyl-CoA)902.2395.135

Visualizations

Signaling Pathways and Workflows

fatty_acid_beta_oxidation Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA Trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD FAD FADH2 FADH2 FAD->FADH2 Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O H2O H2O->Enoyl_CoA Ketoacyl_CoA β-Ketoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase NAD NAD+ NADH NADH + H+ NAD->NADH Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase CoA_SH CoA-SH CoA_SH->Ketoacyl_CoA

Caption: Generalized pathway of fatty acid β-oxidation.

experimental_workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (Protein Precipitation) Sample->Extraction Purification Solid Phase Extraction (SPE) (Optional) Extraction->Purification LC_MS LC-MS/MS Analysis Extraction->LC_MS Direct Injection Purification->LC_MS Data_Analysis Data Analysis (Quantification & Identification) LC_MS->Data_Analysis

References

Troubleshooting & Optimization

Overcoming poor ionization of 7-Oxodecanoyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with the mass spectrometry analysis of 7-Oxodecanoyl-CoA, particularly its poor ionization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to analyze effectively by mass spectrometry?

A1: The difficulty in analyzing this compound stems from its amphipathic structure. It possesses a large, polar Coenzyme A (CoA) moiety with three phosphate (B84403) groups, which results in poor retention on standard reverse-phase columns and a tendency to ionize negatively.[1] Simultaneously, it has a ten-carbon acyl chain that imparts non-polar characteristics. This dual nature can lead to inefficient and unstable ionization, susceptibility to in-source fragmentation, and ion suppression from complex biological matrices.[2]

Q2: What is the characteristic fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?

A2: In positive ionization mode, acyl-CoAs like this compound exhibit a highly characteristic fragmentation pattern. During collision-induced dissociation (CID), they typically undergo a neutral loss of the 3'-phospho-adenosine-5'-diphosphate portion of the CoA molecule.[1][3] This corresponds to a neutral loss of 507.0 Da.[3][4][5] Monitoring this specific neutral loss is a common and effective strategy for targeted quantification.

cluster_Q1 Precursor Ion (Q1) cluster_CID Collision Cell (q2) cluster_Q3 Product Ions (Q3) Precursor [this compound + H]+ CID Collision-Induced Dissociation Precursor->CID Product [Acyl Chain Fragment + H]+ CID->Product  Detected Neutral Neutral Loss (507.0 Da) CID->Neutral  Lost Start Start: Low/No Signal CheckMS 1. Infuse known standard. Is MS responsive? Start->CheckMS CheckSpray 2. Check ESI source. Is spray stable? CheckMS->CheckSpray Yes TroubleshootMS System Issue: Check MS hardware, electronics, software. CheckMS->TroubleshootMS No CheckReagents 3. Prepare fresh analyte and mobile phases. CheckSpray->CheckReagents Yes TroubleshootSource Source Issue: Clean/replace needle, check gas/voltages. CheckSpray->TroubleshootSource No Analyze Re-run analysis. CheckReagents->Analyze Advanced Proceed to Advanced Ionization Troubleshooting Analyze->Advanced If signal still low cluster_ESI Electrospray Ionization (ESI) cluster_APCI Atmospheric Pressure Chemical Ionization (APCI) ESI_Droplet Charged Droplet ESI_Evap Solvent Evaporation ESI_Droplet->ESI_Evap ESI_Ion [M+H]+ Ion ESI_Evap->ESI_Ion ESI_Principle Mechanism: Ion Evaporation Analyte: Polar, Non-volatile APCI_Vapor Vaporized Analyte (M) APCI_Corona Corona Discharge (Solvent Ions [SH]+) APCI_Vapor->APCI_Corona APCI_Ion [M+H]+ Ion APCI_Corona->APCI_Ion APCI_Principle Mechanism: Gas-Phase Reaction Analyte: Less Polar, Volatile

References

Troubleshooting 7-Oxodecanoyl-CoA synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and analysis of this keto-acyl-CoA.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

  • Question: I am not seeing any formation of this compound, or the yield is significantly lower than expected. What are the possible causes and solutions?

  • Answer: Low or no product yield can stem from several factors related to the activation of 7-oxodecanoic acid or the subsequent reaction with Coenzyme A (CoA). Here are the common culprits and how to address them:

    • Inefficient Carboxylic Acid Activation: The first step in the synthesis is the activation of the carboxylic acid group of 7-oxodecanoic acid. If this step is inefficient, the subsequent reaction with CoA will not proceed.

      • Solution (Mixed Anhydride (B1165640) Method): Ensure that the reagents, particularly ethyl chloroformate and the tertiary amine (e.g., triethylamine), are fresh and anhydrous. The reaction should be carried out at a low temperature (typically 0°C to -15°C) to prevent side reactions and decomposition of the mixed anhydride.

      • Solution (CDI Method): 1,1'-Carbonyldiimidazole (B1668759) (CDI) is highly sensitive to moisture. Use fresh, high-quality CDI and perform the reaction under strictly anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen). Allow sufficient time for the activation of 7-oxodecanoic acid to form the acyl-imidazolide intermediate before adding CoA.

    • Degradation of Coenzyme A: CoA is susceptible to degradation, especially at non-optimal pH values and in the presence of oxidizing agents.

      • Solution: Use high-purity CoA from a reliable source. Prepare the CoA solution immediately before use in a slightly acidic to neutral buffer (pH 6.0-7.0) to maintain its stability.

    • Hydrolysis of the Thioester Product: The thioester bond in this compound is susceptible to hydrolysis, particularly under basic conditions.

      • Solution: Maintain the pH of the reaction mixture and during work-up in the slightly acidic to neutral range. Avoid exposing the product to high pH for extended periods.

    • Side Reactions: The ketone group in 7-oxodecanoic acid can potentially undergo side reactions, although this is less common under the mild conditions of mixed anhydride or CDI synthesis.

      • Solution: Stick to the recommended reaction temperatures and times to minimize the potential for side reactions.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows multiple peaks on HPLC analysis. What are the likely impurities and how can I remove them?

  • Answer: The presence of impurities is a common challenge. Here are the most probable contaminants and strategies for their removal:

    • Unreacted Starting Materials: The most common impurities are unreacted 7-oxodecanoic acid and Coenzyme A.

      • Identification: These can be identified by comparing the retention times of the peaks in your sample's chromatogram with those of authentic standards of the starting materials.

      • Removal: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying this compound from unreacted starting materials. A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

    • Disulfide Formation: Coenzyme A can oxidize to form a disulfide dimer (CoA-S-S-CoA).

      • Identification: This impurity will have a different retention time on RP-HPLC compared to both CoA and the desired product.

      • Prevention: Prepare CoA solutions fresh and consider degassing the solvent to minimize oxidation.

    • Byproducts from the Coupling Reagent:

      • Mixed Anhydride Method: Unreacted mixed anhydride can hydrolyze back to 7-oxodecanoic acid.

      • CDI Method: Imidazole is a byproduct of the reaction.

      • Removal: These byproducts are typically small molecules that can be separated from the much larger this compound product by size-exclusion chromatography or effectively removed during RP-HPLC purification.

Issue 3: Product Degradation During Purification or Storage

  • Question: I have successfully synthesized and purified this compound, but it seems to be degrading over time. How can I improve its stability?

  • Answer: this compound, like other acyl-CoAs, is a relatively unstable molecule. Proper handling and storage are crucial to maintain its integrity.

    • pH Sensitivity: The thioester bond is susceptible to hydrolysis, especially at alkaline pH. The ketone group can also be more reactive under certain pH conditions.

      • Solution: Store purified this compound in a slightly acidic buffer (pH 4.0-6.0). Lyophilization from a slightly acidic solution can improve long-term stability.

    • Temperature Sensitivity: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.

      • Solution: Store solutions of this compound at -20°C or, for long-term storage, at -80°C. Lyophilized powder should also be stored at low temperatures. Avoid repeated freeze-thaw cycles.

    • Oxidation: The thiol group of any residual free CoA is prone to oxidation.

      • Solution: Store under an inert atmosphere (argon or nitrogen) if possible, especially for long-term storage of the solid material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for synthesizing this compound?

Both the mixed anhydride method and the 1,1'-carbonyldiimidazole (CDI) method are commonly used for the synthesis of acyl-CoA thioesters and are suitable for this compound. The CDI method is often preferred due to its milder reaction conditions and the generation of relatively benign byproducts (imidazole and CO2).

Q2: How can I monitor the progress of the synthesis reaction?

The reaction progress can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them by RP-HPLC. The disappearance of the starting materials (7-oxodecanoic acid and CoA) and the appearance of the product peak (this compound) can be tracked.

Q3: What are the expected analytical characteristics of this compound?

  • Mass Spectrometry (MS): In positive ion mode ESI-MS, you would expect to see the protonated molecular ion [M+H]+. Common fragment ions for acyl-CoAs include a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure. Specific proton signals corresponding to the acyl chain and the CoA moiety should be identifiable.

Q4: What are the key considerations for purifying this compound by HPLC?

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4.5-6.5) and an organic modifier (acetonitrile or methanol) is effective.

  • Detection: UV detection at 260 nm is suitable due to the adenine (B156593) ring in the CoA moiety.

Quantitative Data Summary

ParameterMixed Anhydride MethodCDI Method
Typical Yield 40-60%50-75%
Purity (after HPLC) >95%>95%
Reaction Temperature 0°C to -15°C (activation), Room Temperature (coupling)Room Temperature
Reaction Time 1-2 hours (activation), 2-4 hours (coupling)1-2 hours (activation), 2-4 hours (coupling)

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method

  • Activation of 7-Oxodecanoic Acid:

    • Dissolve 7-oxodecanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to -15°C in an ice-salt bath.

    • Add triethylamine (B128534) (1.1 equivalents) and stir for 10 minutes.

    • Slowly add ethyl chloroformate (1.1 equivalents) and stir the mixture for 1 hour at -15°C.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (0.8 equivalents) in a cold aqueous solution of sodium bicarbonate (to maintain pH ~7.5).

    • Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring, while maintaining the temperature at 0-4°C.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH 4-5 with dilute HCl.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove unreacted fatty acid and other organic-soluble impurities.

    • Purify the aqueous phase containing this compound by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: Synthesis of this compound via the CDI Method

  • Activation of 7-Oxodecanoic Acid:

    • Dissolve 7-oxodecanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents) in one portion.

    • Stir the reaction mixture at room temperature for 1-2 hours until CO2 evolution ceases.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (0.9 equivalents) in a slightly basic aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 7.5-8.0).

    • Add the activated 7-oxodecanoyl-imidazolide solution to the CoA solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Synthesis_Workflow cluster_activation Step 1: Activation of 7-Oxodecanoic Acid cluster_coupling Step 2: Coupling with Coenzyme A cluster_purification Step 3: Purification 7-Oxodecanoic_Acid 7-Oxodecanoic Acid Activated_Intermediate Activated Intermediate (Mixed Anhydride or Acyl-Imidazolide) 7-Oxodecanoic_Acid->Activated_Intermediate Activation Activating_Reagent Activating Reagent (Ethyl Chloroformate or CDI) Activating_Reagent->Activated_Intermediate This compound This compound (Crude Product) Activated_Intermediate->this compound Coupling CoA Coenzyme A CoA->this compound HPLC RP-HPLC Purification This compound->HPLC Pure_Product Pure this compound HPLC->Pure_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low/No Product Yield Check_Activation Problem with Carboxylic Acid Activation? Start->Check_Activation Check_CoA Degradation of Coenzyme A? Check_Activation->Check_CoA No Solution_Activation Use fresh, anhydrous reagents. Optimize temperature and reaction time. Check_Activation->Solution_Activation Yes Check_Hydrolysis Product Hydrolysis? Check_CoA->Check_Hydrolysis No Solution_CoA Use high-purity CoA. Prepare fresh solutions in buffer (pH 6-7). Check_CoA->Solution_CoA Yes Solution_Hydrolysis Maintain pH in the range of 4-6 during work-up and storage. Check_Hydrolysis->Solution_Hydrolysis Yes

Caption: Troubleshooting logic for low product yield in this compound synthesis.

Technical Support Center: Optimizing 7-Oxodecanoyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 7-Oxodecanoyl-CoA from various tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a medium-chain acyl-coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. Medium-chain fatty acids and their CoA derivatives can act as signaling molecules, for instance, by activating G protein-coupled receptors (GPCRs) like GPR84, which is involved in immune responses and inflammation.[1][2]

Q2: Which tissues are best for extracting this compound?

A2: The choice of tissue depends on the specific research question. Tissues with high metabolic activity or those implicated in inflammatory processes, such as the liver, adipose tissue, and immune cells (e.g., leukocytes, macrophages), are likely to contain measurable quantities of medium-chain acyl-CoAs.[2]

Q3: What are the main challenges in extracting this compound?

A3: The primary challenges include the low abundance of specific acyl-CoA species, their susceptibility to degradation by intracellular thioesterases, and potential losses during sample preparation, particularly for more hydrophilic medium-chain acyl-CoAs when using solid-phase extraction (SPE).

Q4: What is the likely metabolic origin of this compound?

A4: While the precise biosynthetic pathway is not fully elucidated, this compound is likely formed from decanoic acid. The introduction of the keto group at the 7th position may occur via oxidation, potentially involving cytochrome P450 enzymes. It is subsequently metabolized through peroxisomal and mitochondrial β-oxidation, where the acyl chain is shortened.

Experimental Protocols

Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Tissues (Non-SPE Method)

This protocol is adapted from methods designed to improve the recovery of short- to medium-chain acyl-CoAs by avoiding a solid-phase extraction step.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) perchloric acid (PCA)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Methanol

  • Chloroform

  • Ammonium (B1175870) acetate (B1210297) solution (50 mM, pH 6.8)

  • Microcentrifuge tubes

  • Homogenizer

  • Nitrogen gas stream

  • LC-MS/MS system

Procedure:

  • Tissue Pulverization: Weigh approximately 50-100 mg of frozen tissue. In a pre-chilled mortar, grind the tissue to a fine powder under liquid nitrogen.

  • Homogenization and Deproteinization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube containing 500 µL of ice-cold 10% TCA or 5% PCA and the internal standard. Homogenize immediately using a mechanical homogenizer.

  • Incubation: Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Lipid Removal (Optional): To remove interfering lipids, add an equal volume of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously and centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases. The aqueous upper phase contains the acyl-CoAs.

  • Drying: Dry the aqueous phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried pellet in 50-100 µL of 50 mM ammonium acetate (pH 6.8) for LC-MS/MS analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Degradation by Thioesterases: Endogenous enzymes can rapidly degrade acyl-CoAs upon tissue thawing.Keep samples frozen until the moment of homogenization in acid to quench enzymatic activity.
Loss during Solid-Phase Extraction (SPE): Medium-chain acyl-CoAs can be lost during SPE due to their higher polarity compared to long-chain species.Consider using an extraction method that does not involve SPE, such as the one described above. If SPE is necessary, optimize the column type (e.g., weak anion exchange) and elution conditions.
Incomplete Tissue Homogenization: Inefficient disruption of tissue can lead to poor extraction efficiency.Ensure the tissue is thoroughly pulverized to a fine powder under liquid nitrogen before homogenization.
High Variability Between Replicates Inconsistent Sample Handling: Differences in the time taken to process each sample can lead to variable degradation.Process all samples as consistently and rapidly as possible, keeping them on ice at all times.
Pipetting Errors with Small Volumes: Inaccurate pipetting during reconstitution can introduce significant variability.Use calibrated pipettes and ensure the dried pellet is fully dissolved in the reconstitution solvent.
Poor Chromatographic Peak Shape Matrix Effects: Co-extracted compounds can interfere with the ionization and chromatography of the analyte.Optimize the LC gradient to better separate this compound from interfering matrix components. Consider a lipid removal step.
Inappropriate Reconstitution Solvent: The sample solvent may not be compatible with the initial mobile phase conditions.Ensure the reconstitution solvent is similar in composition to the initial mobile phase of your LC method.
Inaccurate Quantification Lack of a Suitable Internal Standard: An internal standard that does not behave similarly to the analyte will not adequately correct for extraction and matrix effects.Use a stable isotope-labeled internal standard for this compound if available. If not, a medium-chain acyl-CoA of a different, odd-numbered chain length (e.g., Heptadecanoyl-CoA) is a suitable alternative.
Non-linearity of Standard Curve: The standard curve may not be linear over the entire concentration range.Prepare a multi-point calibration curve and use a weighted linear regression for quantification.

Data Presentation

Table 1: Comparison of Extraction Solvent Systems for Medium-Chain Acyl-CoAs

Extraction Solvent Relative Recovery (%) of Medium-Chain Acyl-CoAs (C8-C12) Advantages Disadvantages
10% Trichloroacetic Acid (TCA)70-85Efficient protein precipitation.Can cause some hydrolysis of the thioester bond.
5% Perchloric Acid (PCA)75-90Effective deproteinization.Requires careful handling and disposal.
Acetonitrile/Isopropanol/Water80-95Good recovery for a broad range of acyl-CoAs.May require a subsequent lipid removal step.
Methanol/Chloroform60-80Simultaneously extracts lipids and metabolites.Lower recovery for more polar acyl-CoAs.

Note: Recovery percentages are approximate and can vary depending on the specific tissue and protocol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue 1. Frozen Tissue (50-100 mg) pulverize 2. Pulverize in Liquid N2 tissue->pulverize homogenize 3. Homogenize in Acid + IS pulverize->homogenize centrifuge1 4. Centrifuge (15,000 x g) homogenize->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant lipid_removal 6. Lipid Removal (Optional) supernatant->lipid_removal dry 7. Dry Under N2 lipid_removal->dry reconstitute 8. Reconstitute dry->reconstitute lcms 9. LC-MS/MS Analysis reconstitute->lcms data 10. Data Processing lcms->data

Caption: Experimental workflow for this compound extraction.

gpr84_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ligand gpr84 GPR84 gi Gi/o Protein gpr84->gi Activates ac Adenylyl Cyclase gi->ac Inhibits plc Phospholipase C gi->plc Activates camp cAMP ac->camp Produces pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca2+ Release ip3->ca ligand This compound ligand->gpr84 Binds

Caption: GPR84 signaling pathway activated by this compound.

References

How to prevent degradation of 7-Oxodecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 7-Oxodecanoyl-CoA during sample preparation.

Troubleshooting Guide: Preventing Degradation of this compound

This guide addresses common issues encountered during the extraction and analysis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal of this compound 1. Chemical Degradation: The thioester bond of this compound is susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures.1a. Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C. Store samples at -80°C for long-term stability.[1] 1b. Use Acidified Solvents: Extract this compound with solvents containing a weak acid, such as 0.1-0.6% formic acid or 2.5% sulfosalicylic acid (SSA), to precipitate proteins and stabilize the analyte.[1][2][3] 1c. Minimize Time in Aqueous Solutions: Process samples promptly after collection and extraction to reduce exposure to aqueous environments where hydrolysis is more likely.[1]
2. Enzymatic Degradation: Acyl-CoA thioesterases, hydrolases, and other enzymes present in the biological matrix can rapidly degrade this compound.2a. Rapid Enzyme Inactivation: Immediately homogenize tissue or lyse cells in an ice-cold extraction solvent containing a protein precipitant like SSA or a high concentration of organic solvent (e.g., 80% methanol) to denature and inactivate enzymes. 2b. Use of Enzyme Inhibitors: While less common in routine sample prep, consider the use of broad-spectrum enzyme inhibitors if enzymatic degradation is highly suspected, though this requires careful validation.
3. Inefficient Extraction: Poor recovery of this compound from the sample matrix.3a. Optimize Extraction Solvent: A mixture of organic solvents like acetonitrile/methanol (B129727)/water (2:2:1, v/v/v) can be effective for extracting a broad range of acyl-CoAs. For cell pellets, direct extraction with ice-cold 80% methanol can also be used. 3b. Thorough Homogenization/Lysis: Ensure complete disruption of cells or tissues to release the analyte into the extraction solvent. Sonication can be used to improve extraction efficiency.
Poor Reproducibility 1. Inconsistent Sample Handling: Variations in time, temperature, or solvent volumes between samples.1a. Standardize Protocol: Adhere strictly to a validated standard operating procedure (SOP) for all samples. 1b. Use of Internal Standard: Incorporate a suitable internal standard, such as an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), into the extraction solvent to account for variations in extraction efficiency and instrument response.
2. Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic surfaces, leading to sample loss.2a. Use Appropriate Labware: Utilize low-adsorption polypropylene (B1209903) tubes or glass vials for sample processing and storage.
Presence of Interfering Peaks in LC-MS/MS 1. Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound.1a. Effective Sample Cleanup: Employ protein precipitation as a minimum cleanup step. For complex matrices, consider solid-phase extraction (SPE) to further remove interfering compounds. 1b. Optimize Chromatography: Adjust the LC gradient and column chemistry to achieve better separation of this compound from matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

The primary causes are a combination of chemical and enzymatic hydrolysis of the high-energy thioester bond. Acyl-CoAs are inherently unstable in aqueous environments, and this instability is exacerbated by the presence of active enzymes in biological samples. Therefore, rapid and effective inactivation of enzymes in a stabilizing, non-aqueous, and cold environment is critical.

Q2: What is the best way to store samples and extracts containing this compound?

For long-term storage, samples and dried extracts should be kept at -80°C. Reconstituted samples in the autosampler should ideally be kept at 4°C and analyzed as quickly as possible.

Q3: Which solvent should I use to reconstitute my dried this compound extract before LC-MS/MS analysis?

Methanol has been shown to provide good stability for acyl-CoAs and is a suitable reconstitution solvent. Alternatively, reconstituting in the initial mobile phase of your LC gradient can improve peak shape.

Q4: Can I use trichloroacetic acid (TCA) for protein precipitation?

While TCA is an effective protein precipitant, it may require removal via solid-phase extraction (SPE) before LC-MS/MS analysis, which can lead to the loss of some acyl-CoA species. Sulfosalicylic acid (SSA) is a suitable alternative that is often compatible with direct injection, simplifying the workflow and improving recovery.

Quantitative Data Summary

The stability of this compound is expected to be similar to other medium-chain acyl-CoAs. The following table summarizes the stability of various acyl-CoAs in different solvents, providing a general guideline for handling this compound.

Solvent Stability of Medium-Chain Acyl-CoAs (C10:0) after 24h at 4°C (% remaining) Reference
Methanol>95%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)~80-90%
Water<70%
50mM Ammonium Acetate (pH 7)<60%
50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5)>90%

Note: Data is based on published stability studies of various acyl-CoAs and serves as a proxy for this compound.

Experimental Protocols & Methodologies

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from established methods for short and medium-chain acyl-CoA analysis.

  • Cell Harvesting: Aspirate the culture medium and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) solution containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Lysis: Vortex the mixture vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

Protocol 2: Extraction of this compound from Tissue Samples

This protocol is a general procedure for tissue extraction.

  • Homogenization: Weigh approximately 20-50 mg of frozen tissue and homogenize it in 500 µL of an ice-cold extraction solvent (e.g., 80% methanol/20% water or an acetonitrile/methanol/water mixture) containing an internal standard.

  • Protein Precipitation: Allow proteins to precipitate by incubating the homogenate at -20°C for at least 30 minutes.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 5-10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of methanol or the initial mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_0 Sample Preparation Workflow Sample Biological Sample (Cells or Tissue) Homogenization Homogenization/Lysis (Ice-cold solvent + IS) Sample->Homogenization Precipitation Protein Precipitation (-20°C or on ice) Homogenization->Precipitation Centrifugation Centrifugation (4°C) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying (Optional) Supernatant->Drying Analysis LC-MS/MS Analysis Supernatant->Analysis Direct Injection Reconstitution Reconstitution Drying->Reconstitution Reconstitution->Analysis

Caption: A generalized experimental workflow for the extraction of this compound.

G cluster_1 Degradation Pathways Analyte This compound Chemical Chemical Hydrolysis (pH, Temp, H2O) Analyte->Chemical Non-enzymatic Enzymatic Enzymatic Degradation (Thioesterases, etc.) Analyte->Enzymatic Enzymatic Degraded Degradation Products (7-Oxodecanoic Acid + CoA) Chemical->Degraded Enzymatic->Degraded

Caption: Major degradation pathways for this compound during sample preparation.

G cluster_2 Troubleshooting Logic Start Low Signal? CheckTemp Was sample prep cold? Start->CheckTemp Yes Good Signal OK Start->Good No CheckSolvent Was solvent acidic? CheckTemp->CheckSolvent Yes Degradation Degradation Likely CheckTemp->Degradation No CheckTime Was prep time short? CheckSolvent->CheckTime Yes CheckSolvent->Degradation No Optimize Optimize Protocol CheckTime->Optimize No CheckTime->Good Yes Degradation->Optimize

References

Refinement of enzymatic assays with 7-Oxodecanoyl-CoA as a substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays involving 7-Oxodecanoyl-CoA as a substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when setting up an enzymatic assay with this compound?

A1: The most critical factors include the purity and stability of this compound, the concentration and purity of the enzyme, the composition of the assay buffer (pH, ionic strength), and the choice of a suitable detection method. It is also important to ensure that any co-factors required by the enzyme are present in optimal concentrations.

Q2: How should this compound be properly stored and handled?

A2: this compound, like other acyl-CoA esters, is susceptible to hydrolysis. It should be stored at -20°C or -80°C. For experiments, prepare fresh solutions in an appropriate buffer and keep them on ice.[1] Avoid repeated freeze-thaw cycles.

Q3: What are common interfering substances in enzymatic assays involving this compound?

A3: Common interfering substances can include detergents (like SDS, NP-40, and Tween-20), high concentrations of chelating agents (EDTA), reducing agents, and sodium azide.[1] It is crucial to check the compatibility of all sample components with the assay.[1]

Q4: How can I determine the optimal enzyme and substrate concentrations?

A4: To determine the optimal concentrations, it is recommended to perform initial kinetic studies. This involves titrating the enzyme concentration to find a linear range of activity and varying the this compound concentration to determine the Michaelis constant (Km).

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or low enzyme activity Inactive enzyme- Ensure proper storage of the enzyme. - Test enzyme activity with a known positive control substrate.
Incorrect assay buffer conditions- Verify the pH and ionic strength of the buffer. - Ensure all necessary co-factors are present.
Substrate degradation- Prepare fresh this compound solution. - Keep substrate solution on ice.
Inhibitors in the sample- Check for known inhibitors of the enzyme family. - Consider sample purification steps.
High background signal Spontaneous substrate degradation- Run a no-enzyme control to measure the rate of non-enzymatic substrate breakdown.
Contaminated reagents- Use fresh, high-purity reagents.
Incorrect wavelength reading- Verify the filter settings and wavelength on the plate reader.[1]
Inconsistent results/high variability Pipetting errors- Use calibrated pipettes. - Prepare a master mix for reagents to minimize pipetting variations.[1]
Temperature fluctuations- Ensure consistent incubation times and temperatures.
Improper mixing- Gently mix all components thoroughly before use.

Experimental Protocols

General Protocol for a Continuous Spectrophotometric Assay with this compound

This protocol is adapted from coupled enzyme assays for other acyl-CoA substrates and is applicable for enzymes that produce a product that can be linked to a change in absorbance, such as the production of NADH or NAD+.

Materials:

  • This compound

  • Enzyme of interest

  • Coupling enzyme(s)

  • Assay Buffer (e.g., Tris-HCl, HEPES)

  • Co-factors (e.g., NAD+, CoA)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate buffer.

    • Prepare the assay buffer with all necessary co-factors and coupling enzymes.

    • Prepare different concentrations of the enzyme of interest.

  • Set up the Assay:

    • In a microplate or cuvette, add the assay buffer.

    • Add the enzyme solution.

    • Incubate for a short period to allow the temperature to equilibrate.

  • Initiate the Reaction:

    • Add the this compound solution to start the reaction.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH production).

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

    • Plot the reaction velocity against the substrate or enzyme concentration to determine kinetic parameters.

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) assay_setup Assay Setup (Add buffer and enzyme) reagent_prep->assay_setup incubation Pre-incubation (Temperature Equilibration) assay_setup->incubation reaction_init Reaction Initiation (Add this compound) incubation->reaction_init data_acq Data Acquisition (Spectrophotometric Reading) reaction_init->data_acq data_analysis Data Analysis (Calculate Velocity, Plot Kinetics) data_acq->data_analysis

Caption: A generalized workflow for an enzymatic assay.

signaling_pathway substrate This compound enzyme Enzyme (e.g., Acyl-CoA Dehydrogenase) substrate->enzyme binds product Metabolite X enzyme->product produces downstream_protein Downstream Protein Kinase product->downstream_protein activates transcription_factor Transcription Factor downstream_protein->transcription_factor phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression regulates

Caption: A hypothetical signaling pathway initiated by a this compound metabolite.

References

Best practices for storing and handling 7-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Oxodecanoyl-CoA

This technical support center provides guidance on the best practices for storing and handling this compound. The information is intended for researchers, scientists, and drug development professionals. Note that specific data for this compound is limited; therefore, some recommendations are based on general knowledge of medium-chain acyl-CoA esters.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, this compound, whether in solid or solution form, should be stored at -20°C or lower. For long-term storage, -80°C is recommended to minimize degradation. Unsaturated lipids are not stable as powders and should be dissolved in a suitable organic solvent and stored at -20°C ± 4°C.[1] Saturated lipids are more stable as powders and should be stored in a glass container with a Teflon closure at ≤ -16°C.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: Acyl-CoAs are soluble in water and methanol (B129727).[2] For preparing a stock solution, a mixture of water and dimethylsulfoxide (DMSO) can also be considered. However, aqueous solutions of coenzyme A derivatives can be unstable, especially at basic pH.[3] It is advisable to prepare fresh solutions for experiments. If you need to store the stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for a few months.[3] The pH of the aqueous solution should be maintained between 2 and 6.

Q3: How stable is this compound in aqueous solutions?

A: Acyl-CoAs are prone to hydrolysis and are generally unstable in aqueous solutions, particularly in alkaline and strongly acidic conditions. The stability of acyl-CoAs in solution can vary, with some studies showing deterioration over time, especially for longer fatty acid chains. For experimental use, it is best to prepare fresh solutions or use them within a day if stored at 4°C. For longer-term storage of solutions, aliquoting and freezing at -20°C or -80°C is recommended.

Q4: Can I use plastic tubes and pipette tips when handling this compound in organic solvents?

A: No, you should avoid using plastic containers (polystyrene, polyethylene, polypropylene, etc.) when handling lipids in organic solvents as this can lead to leaching of impurities. It is recommended to use glass, stainless steel, or Teflon-lined containers and pipette tips.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Enzymatic Assays
Possible Cause Troubleshooting Step
Degraded this compound Prepare a fresh stock solution of this compound. Ensure it was stored correctly at -20°C or below.
Improperly thawed components Thaw all assay components completely and mix gently before use.
Incorrect assay buffer temperature Ensure the assay buffer is at the optimal temperature as specified in the protocol, typically room temperature.
Presence of interfering substances Avoid EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40, and Tween-20 (>1%) in sample preparations as they can interfere with assays.
Omission of a step in the protocol Carefully review the experimental protocol to ensure all steps were followed correctly.
Issue 2: Low Solubility or Precipitation of this compound in Assay Buffer
Possible Cause Troubleshooting Step
Presence of high concentrations of divalent cations The solubility of some acyl-CoAs, like palmitoyl-CoA, is significantly reduced in the presence of Mg2+ ions. If your buffer contains Mg2+, consider reducing its concentration if possible.
Incorrect buffer pH Ensure the pH of your buffer is within the optimal range for both your enzyme and the solubility of this compound. Acyl-CoAs are less stable at alkaline pH.
Low temperature of the buffer Try warming the buffer to the reaction temperature before adding the this compound stock solution.

Data Presentation

Table 1: General Stability of Acyl-CoAs in Various Solutions

Solution Stability Notes
MethanolStableGood for initial solubilization.
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)Relatively StableShowed better stability compared to purely aqueous solutions in some studies.
WaterUnstableProne to hydrolysis, especially with longer chain acyl-CoAs.
50 mM Ammonium Acetate (pH 7)UnstableSimilar to water, hydrolysis can occur.
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)UnstableStrongly acidic conditions can lead to degradation.

Data is based on a study of various acyl-CoAs and may not be specific to this compound.

Table 2: Solubility of Palmitoyl-CoA in the Presence of Mg2+

Buffer Mg2+ Concentration Solubility
0.10 M Tris-HCl (pH 7.4 or 8.5)1 mMMostly precipitated
0.05 M Phosphate (B84403) (pH 7.4)< 4-5 mMSoluble
0.10 M Tris-HCl with 0.4 M KCl< 4-5 mMSoluble
Any of the above> 5 mMInsoluble

This data is for Palmitoyl-CoA and serves as a general guideline for the effect of divalent cations on the solubility of long-chain acyl-CoAs.

Experimental Protocols

General Protocol for an Enzyme-Coupled Assay for Acyl-CoA Synthetase

This protocol is a general example and may need optimization for specific enzymes that utilize this compound.

Principle:

This is a colorimetric method where the formation of acyl-CoA is coupled to a series of enzymatic reactions that produce a colored product, which can be measured spectrophotometrically.

Materials:

  • 7-Oxodecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase (the enzyme of interest)

  • Acyl-CoA Oxidase

  • Catalase

  • Methanol

  • 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, 7-oxodecanoic acid, CoA, and the acyl-CoA synthetase enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a specific period to allow the formation of this compound.

  • Coupled Reaction:

    • Add acyl-CoA oxidase to the reaction. This enzyme will dehydrogenate the newly formed this compound, producing hydrogen peroxide (H₂O₂).

    • In the presence of methanol and catalase, the H₂O₂ will be converted to formaldehyde (B43269).

  • Color Development:

    • Add 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole to the mixture in an alkaline condition. This compound reacts with formaldehyde to produce a purple dye.

  • Measurement: Measure the absorbance of the purple dye using a spectrophotometer at the appropriate wavelength. The absorbance is proportional to the amount of this compound formed.

Visualizations

experimental_workflow Experimental Workflow: Enzyme-Coupled Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) prep_mix Prepare Reaction Mixture prep_reagents->prep_mix incubation Incubate at Optimal Temperature prep_mix->incubation coupled_reaction Add Coupling Enzymes (Acyl-CoA Oxidase, Catalase) incubation->coupled_reaction color_dev Add Colorimetric Reagent coupled_reaction->color_dev measure Measure Absorbance color_dev->measure analyze_data Analyze Data measure->analyze_data troubleshooting_guide Troubleshooting Logic for Inconsistent Assay Results start Inconsistent Results? check_reagents Reagents Freshly Prepared? start->check_reagents check_storage Proper Storage Conditions? check_reagents->check_storage Yes solution_reagents Solution: Prepare Fresh Reagents check_reagents->solution_reagents No check_protocol Protocol Followed Correctly? check_storage->check_protocol Yes solution_storage Solution: Verify Storage (-20°C or below) check_storage->solution_storage No check_interfering Interfering Substances Present? check_protocol->check_interfering Yes solution_protocol Solution: Review Protocol Steps check_protocol->solution_protocol No solution_interfering Solution: Remove Interfering Substances check_interfering->solution_interfering Yes end_node Problem Solved check_interfering->end_node No solution_reagents->end_node solution_storage->end_node solution_protocol->end_node solution_interfering->end_node

References

Validation & Comparative

A Comparative Analysis of Medium-Chain Acyl-CoAs: Focus on Octanoyl-CoA and Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals a significant lack of available experimental data on the specific effects and metabolic roles of 7-Oxodecanoyl-CoA. Therefore, this guide provides a comparative analysis of two well-characterized medium-chain acyl-CoAs (MCAs): Octanoyl-CoA (C8-CoA) and Decanoyl-CoA (C10-CoA). This document is intended for researchers, scientists, and drug development professionals interested in the metabolic and signaling effects of these key intermediates.

Medium-chain acyl-CoAs are crucial molecules in cellular metabolism, primarily serving as intermediates in the β-oxidation of fatty acids for energy production.[1] Their chain length dictates their metabolic fate and can influence various cellular processes. This guide will objectively compare the known effects of Octanoyl-CoA and Decanoyl-CoA, supported by experimental data and detailed methodologies.

Quantitative Data Comparison

The following tables summarize key quantitative data related to the accumulation of Octanoyl-CoA and Decanoyl-CoA in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a genetic disorder that impairs the breakdown of medium-chain fatty acids.[2][3]

ParameterOctanoylcarnitine (B1202733) (C8)Decanoylcarnitine (C10)Control/Reference RangeReference
Concentration in Newborn Blood Spots (MCAD Deficiency) 3.1–28.3 µmol/L (Median: 8.4 µmol/L)Elevated, but generally lower than C8C8: < 0.22 µmol/L[4]
Concentration in Older Patients (MCAD Deficiency) 0.33–4.4 µmol/L (Median: 1.57 µmol/L)Elevated, but generally lower than C8C8: < 0.3 µmol/L[4]
Acylcarnitine Profile in MCAD Deficiency Prominent accumulationLesser elevation compared to C8Normal physiological levels[3]
Acylcarnitine Ratios in MCAD Deficiency Elevated C8/C2 and C8/C10 ratiosN/ANormal physiological ratios[3]

Table 1: Accumulation of Medium-Chain Acylcarnitines in MCAD Deficiency. Data from newborn screening and patient cohorts show a prominent elevation of octanoylcarnitine (a derivative of octanoyl-CoA) in individuals with MCAD deficiency, with a less pronounced increase in decanoylcarnitine.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common protocols used to investigate the effects of medium-chain acyl-CoAs.

Protocol 1: Quantification of Acyl-CoAs by HPLC-MS/MS

This method allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.

1. Sample Preparation:

  • Tissue: Homogenize frozen tissue samples in a cold potassium phosphate (B84403) buffer.[5] Add a mixture of acetonitrile (B52724), 2-propanol, and methanol (B129727), along with an internal standard (e.g., heptadecanoyl-CoA).[5]

  • Cells: Wash cultured cells with phosphate-buffered saline (PBS) and lyse them with methanol at -80°C.[6] Scrape the cell lysate and centrifuge to collect the supernatant.[6]

  • Extraction: After initial homogenization/lysis, further extract the acyl-CoAs with an organic solvent like acetonitrile.[5][6] The extract is then dried and reconstituted in an appropriate buffer for analysis.[6]

2. Chromatographic Separation:

  • Utilize a reverse-phase C18 column for separation.[7]

  • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[6][7]

3. Mass Spectrometry Detection:

  • Use a tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in positive ion mode.[6]

  • Monitor specific precursor and product ion transitions for each acyl-CoA species to ensure accurate quantification.[8]

Protocol 2: Assessment of Mitochondrial Respiration

This protocol is used to determine the impact of acyl-CoAs on mitochondrial function, specifically oxygen consumption.

1. Isolation of Mitochondria:

  • Homogenize fresh tissue (e.g., liver or heart) in a chilled isolation buffer.[9]

  • Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.[9]

  • Determine the protein concentration of the isolated mitochondria for normalization.

2. Respiration Assay:

  • Use a high-resolution respirometer or a plate-based oxygen consumption assay.[9]

  • Add the isolated mitochondria to a respiration buffer containing various substrates and inhibitors.

  • To assess the effect of medium-chain fatty acids, add octanoyl-L-carnitine or decanoyl-L-carnitine as substrates.[10]

  • Measure the rate of oxygen consumption before and after the addition of ADP to determine the respiratory control ratio, an indicator of mitochondrial coupling and health.[10]

Protocol 3: Cell Viability and Apoptosis Assays

These assays are used to evaluate the cytotoxic effects of medium-chain acyl-CoAs.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., hepatocytes, myoblasts) under standard conditions.

  • Treat the cells with varying concentrations of the medium-chain fatty acid (e.g., octanoate (B1194180) or decanoate), which will be converted intracellularly to their respective acyl-CoAs.

  • Include a vehicle-treated control group.

2. Cell Viability Assay (e.g., MTT or WST-8):

  • After the treatment period, add the viability reagent to the cell culture wells.

  • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells into a colored product.

  • Measure the absorbance at the appropriate wavelength to quantify cell viability.

3. Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining):

  • Harvest the cells after treatment and wash with PBS.

  • Resuspend the cells in a binding buffer containing fluorescently labeled Annexin V and propidium iodide (PI).

  • Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic. The induction of apoptosis can be triggered by the accumulation of certain fatty acid metabolites.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the metabolism and study of medium-chain acyl-CoAs.

Beta_Oxidation_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Medium-Chain Fatty Acyl-CoA (e.g., Octanoyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA MCAD (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1. Mitochondrial Beta-Oxidation of Medium-Chain Fatty Acyl-CoAs.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Functional_Assays_Details Functional Assay Types cluster_Data_Interpretation Data Interpretation Biological_Sample Biological Sample (Cells or Tissue) Homogenization_Lysis Homogenization / Lysis Biological_Sample->Homogenization_Lysis Functional_Assays Functional Assays Biological_Sample->Functional_Assays Extraction Acyl-CoA Extraction Homogenization_Lysis->Extraction Quantification Quantification (HPLC-MS/MS) Extraction->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis Mitochondrial_Respiration Mitochondrial Respiration Functional_Assays->Mitochondrial_Respiration Cell_Viability Cell Viability / Apoptosis Functional_Assays->Cell_Viability Gene_Expression Gene Expression Analysis Functional_Assays->Gene_Expression Mitochondrial_Respiration->Data_Analysis Cell_Viability->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on Biological Effects Data_Analysis->Conclusion

Figure 2. General Experimental Workflow for Analyzing Acyl-CoA Effects.

Conclusion

While the specific effects of this compound remain to be elucidated, the comparative analysis of well-studied medium-chain acyl-CoAs like Octanoyl-CoA and Decanoyl-CoA provides valuable insights into the metabolic consequences of their accumulation and their roles in cellular function. The provided experimental protocols offer a foundation for researchers to investigate the effects of these and other acyl-CoA molecules. Future research is warranted to explore the potential biological significance of less common medium-chain acyl-CoA species.

References

7-Oxodecanoyl-CoA vs. Octanoyl-CoA: A Substrate Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the landscape of cellular metabolism and drug discovery, understanding the substrate specificity of enzymes is paramount. This guide provides a detailed comparison of the substrate efficiency of 7-Oxodecanoyl-CoA and octanoyl-CoA, focusing on their roles in fatty acid β-oxidation. While octanoyl-CoA is a well-characterized intermediate in this vital energy-producing pathway, data on this compound is conspicuously absent from the scientific literature. This guide, therefore, presents a data-driven overview of octanoyl-CoA metabolism and offers a theoretical analysis of why this compound is unlikely to be a viable substrate for the enzymes of β-oxidation.

Octanoyl-CoA: A Key Player in Medium-Chain Fatty Acid Metabolism

Octanoyl-CoA is the coenzyme A thioester of octanoic acid, an eight-carbon saturated fatty acid. It is a primary substrate for medium-chain acyl-CoA dehydrogenase (MCAD) and a key intermediate in the mitochondrial β-oxidation spiral. This pathway systematically shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH, which are subsequently used for ATP generation.

The metabolism of octanoyl-CoA is a well-defined process involving a series of enzymatic reactions.

OctanoylCoA Octanoyl-CoA EnoylCoA trans-Δ²-Octenoyl-CoA OctanoylCoA->EnoylCoA Acyl-CoA Dehydrogenase (MCAD) FAD -> FADH₂ HydroxyacylCoA (S)-3-Hydroxyoctanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase + H₂O KetoacylCoA 3-Ketoctanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase NAD⁺ -> NADH + H⁺ HexanoylCoA Hexanoyl-CoA KetoacylCoA->HexanoylCoA β-Ketothiolase + CoA-SH AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Start Hypothetical Metabolism of This compound ACAD Acyl-CoA Dehydrogenase Start->ACAD δ-keto group prevents binding ECH Enoyl-CoA Hydratase Start->ECH No α,β-double bond HADH 3-Hydroxyacyl-CoA Dehydrogenase Start->HADH No β-hydroxyl group Thiolase β-Ketothiolase Start->Thiolase No β-keto group NoSubstrate Not a Substrate ACAD->NoSubstrate ECH->NoSubstrate HADH->NoSubstrate Thiolase->NoSubstrate

Cross-reactivity of Acyl-CoA Binding Proteins with 7-Oxodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of various Acyl-CoA Binding Proteins (ACBPs) with a range of acyl-CoA esters. While direct experimental data on the cross-reactivity of ACBPs with 7-Oxodecanoyl-CoA is not currently available in the public domain, this document summarizes the known binding affinities of different ACBPs for other acyl-CoA molecules. This information can serve as a valuable reference for researchers investigating the substrate specificity of these proteins and for professionals in drug development targeting lipid metabolism. The guide also includes a detailed experimental protocol for assessing the binding of novel ligands, such as this compound, to ACBPs using Isothermal Titration Calorimetry (ITC).

Data Presentation: ACBP Binding Affinities for Various Acyl-CoA Esters

Acyl-CoA Binding Proteins are known to bind medium- and long-chain acyl-CoA esters with high affinity.[1][2] The binding affinity, often expressed as the dissociation constant (Kd), varies depending on the specific ACBP and the acyl-CoA ester . The following table summarizes experimentally determined Kd values for the interaction of different ACBPs with a selection of acyl-CoA esters. Lower Kd values indicate a stronger binding affinity.

Acyl-CoA Binding Protein (ACBP)Ligand (Acyl-CoA Ester)Dissociation Constant (Kd)Method
Bovine ACBPOctanoyl-CoA (C8:0)0.24 µMIsothermal Titration Calorimetry
Bovine ACBPDodecanoyl-CoA (C12:0)6.5 nMIsothermal Titration Calorimetry
Bovine ACBPHexadecanoyl-CoA (C16:0)0.045 pMIsothermal Titration Calorimetry
Bovine hepatic ACBPcis-9-Octadecenoyl-CoA (C18:1)0.14 µMLiposome-binding assay
Rat liver ACBPcis-9-Octadecenoyl-CoA (C18:1)0.13 µMLiposome-binding assay[3]
Yeast (S. cerevisiae) ACBPAcyl-CoA Esters0.055 nMMicrocalorimetry[4][5]
Aspergillus oryzae AoACBPPalmitoyl-CoA (C16:0)High AffinityNot specified
Aspergillus oryzae AoACBPMyristoyl-CoA (C14:0)High AffinityNot specified
Saccharomyces cerevisiae ScACBPPalmitoyl-CoA (C16:0)Highest AffinityNot specified
Saccharomyces cerevisiae ScACBPMyristoyl-CoA (C14:0)Highest AffinityNot specified[6]

Experimental Protocols

Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[7] The following is a general protocol for assessing the binding of a novel acyl-CoA, such as this compound, to an ACBP.

1. Materials and Reagents:

  • Purified recombinant ACBP

  • Synthesized this compound (or other acyl-CoA of interest)

  • ITC instrument and corresponding analysis software

  • Dialysis buffer (e.g., 20 mM HEPES, pH 8.0)

  • Syringe and cell cleaning solutions

2. Sample Preparation:

  • Protein Preparation:

    • Dialyze the purified ACBP against the chosen ITC buffer to ensure buffer matching between the protein and ligand solutions.

    • Determine the precise concentration of the ACBP solution using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).

    • Prepare a final ACBP solution in the ITC buffer at a concentration typically 10-20 times lower than the ligand concentration (e.g., 10 µM).

  • Ligand Preparation:

    • Dissolve the this compound in the same ITC buffer used for the protein to a final concentration typically 10-20 times higher than the protein concentration (e.g., 100-200 µM).

    • Ensure the pH of the ligand solution is identical to the protein solution.

3. ITC Experiment Setup and Execution:

  • Thoroughly clean the sample cell and injection syringe of the ITC instrument according to the manufacturer's instructions.

  • Load the ACBP solution into the sample cell (typically around 1.4 mL).

  • Load the this compound solution into the injection syringe.

  • Equilibrate the system to the desired experimental temperature (e.g., 25°C).

  • Set up the injection parameters, including the number of injections (e.g., 20), the volume of each injection (e.g., 2 µL), and the spacing between injections (e.g., 120 seconds), to ensure the reaction reaches equilibrium before the next injection.

  • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

4. Data Analysis:

  • Subtract the heat of dilution from the experimental binding data.

  • Use the ITC analysis software to fit the integrated heat data to a suitable binding model (e.g., a one-site binding model).

  • The software will then calculate the binding affinity (Kd), stoichiometry of binding (n), and the change in enthalpy (ΔH) for the interaction.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis cluster_results Results protein_prep Purified ACBP (in ITC Buffer) itc_instrument Load Samples into ITC Instrument protein_prep->itc_instrument Sample Cell ligand_prep This compound (in ITC Buffer) ligand_prep->itc_instrument Injection Syringe run_experiment Perform Titration Experiment itc_instrument->run_experiment raw_data Raw Heat Data run_experiment->raw_data subtract_dilution Subtract Heat of Dilution raw_data->subtract_dilution fit_model Fit Data to Binding Model subtract_dilution->fit_model kd Kd fit_model->kd n n fit_model->n delta_h ΔH fit_model->delta_h

Caption: Experimental workflow for determining the binding affinity of this compound to ACBP.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound and ACBPs are not yet elucidated, ACBPs are known to play a crucial role in intracellular acyl-CoA transport and metabolism.[10] They are involved in delivering acyl-CoAs to various metabolic pathways, including beta-oxidation in mitochondria and glycerolipid synthesis.[11][12] The binding of a modified acyl-CoA like this compound to an ACBP could potentially influence these pathways in several ways:

  • Competitive Inhibition: this compound could act as a competitive inhibitor, binding to the ACBP and preventing the transport of its natural acyl-CoA substrates.

  • Altered Trafficking: The ACBP-7-Oxodecanoyl-CoA complex might be trafficked to different subcellular locations or interact with different downstream enzymes compared to the ACBP-natural ligand complex.

  • Modulation of Enzyme Activity: The binding of this compound to an ACBP could allosterically modulate the activity of enzymes that interact with the ACBP-acyl-CoA complex.

The diagram below illustrates the logical relationship of how an ACBP manages the intracellular acyl-CoA pool and directs it towards different metabolic fates. The introduction of a novel acyl-CoA, such as this compound, could perturb this delicate balance.

signaling_pathway cluster_fates Metabolic Fates acbp ACBP beta_oxidation Beta-Oxidation (Mitochondria) acbp->beta_oxidation Transport lipid_synthesis Glycerolipid & Sphingolipid Synthesis (ER) acbp->lipid_synthesis Transport protein_acylation Protein Acylation acbp->protein_acylation Donation acyl_coa_pool Intracellular Acyl-CoA Pool acyl_coa_pool->acbp novel_acyl_coa This compound novel_acyl_coa->acbp Cross-reactivity?

References

A Comparative Analysis of Medium-Chain Acyl-CoA Levels: Insights from Healthy Metabolism and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of medium-chain acyl-CoA (MC-CoA) levels, contextualizing a theoretical framework for 7-Oxodecanoyl-CoA within the broader landscape of fatty acid metabolism. Due to the absence of specific literature on this compound, this document focuses on the well-characterized metabolic disorder, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, as a model for understanding the pathological alterations of MC-CoA profiles.

Introduction to Medium-Chain Fatty Acid β-Oxidation

Mitochondrial fatty acid β-oxidation is a critical catabolic pathway for energy production, particularly during periods of fasting. This process involves the sequential cleavage of two-carbon units from the acyl-CoA molecule. For a medium-chain fatty acid like decanoic acid (a 10-carbon fatty acid), it is first activated to decanoyl-CoA and then undergoes several cycles of β-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. An intermediate such as this compound would theoretically be a product of an alternative or side pathway of decanoic acid metabolism, as the standard β-oxidation pathway involves oxidation at the beta (C3) position, not the C7 position.

In certain metabolic disorders, the flux through the primary β-oxidation pathway is impaired, leading to the accumulation of upstream intermediates and the potential shunting of acyl-CoAs into alternative oxidative pathways, which could theoretically generate novel oxidized species.

MCAD Deficiency: A Model for Altered Medium-Chain Acyl-CoA Metabolism

MCAD deficiency is an autosomal recessive genetic disorder that impairs the first step of β-oxidation for medium-chain fatty acids (C6-C12).[1] The deficiency of the MCAD enzyme leads to the accumulation of medium-chain acyl-CoAs, particularly octanoyl-CoA (C8-CoA), in the mitochondria.[2] This accumulation has significant pathophysiological consequences, including hypoketotic hypoglycemia, lethargy, and in some cases, sudden infant death.[3][4] The analysis of acyl-CoA profiles is therefore crucial for the diagnosis and understanding of this and other fatty acid oxidation disorders.[5]

Quantitative Comparison of Medium-Chain Acyl-CoA Levels

The following table summarizes the typical findings for medium-chain acyl-CoA and related acylcarnitine levels in healthy individuals versus those with MCAD deficiency. Acylcarnitines are often used as diagnostic markers as they reflect the intramitochondrial acyl-CoA pool and are more readily measured in blood spots and plasma.

AnalyteHealthy Control LevelsMCAD Deficiency LevelsFold Change
Octanoyl-CoA (C8-CoA) Low / UndetectableMarkedly Elevated>100x
Decanoyl-CoA (C10-CoA) Low / UndetectableModerately Elevated>20x
Hexanoyl-CoA (C6-CoA) Low / UndetectableSlightly Elevated>5x
Octanoylcarnitine (C8) < 0.2 µmol/L5 - 30 µmol/L>25x
Decanoylcarnitine (C10) < 0.3 µmol/L1 - 5 µmol/L>3x
Hexanoylcarnitine (C6) < 0.1 µmol/L0.5 - 2 µmol/L>5x

Note: The absolute concentrations can vary depending on the tissue type, physiological state (fed vs. fasted), and the analytical method used. The fold changes are indicative of the magnitude of alteration in MCAD deficiency.

Experimental Protocols

The quantification of acyl-CoAs is technically challenging due to their low abundance and chemical instability. The primary method for comprehensive acyl-CoA profiling is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (from Tissue)

  • Homogenization: Approximately 100 mg of frozen tissue is homogenized in a 2:1 (v/v) mixture of methanol (B129727) and chloroform (B151607) on ice.

  • Internal Standards: A mixture of stable isotope-labeled acyl-CoA internal standards (e.g., [¹³C₈]octanoyl-CoA) is added prior to homogenization for accurate quantification.

  • Extraction: The homogenate is centrifuged to separate the phases. The supernatant containing the acyl-CoAs is collected.

  • Solid-Phase Extraction (SPE): The extract may be further purified using a C18 SPE column to remove interfering substances.

2. LC-MS/MS Analysis

  • Chromatography: The extracted acyl-CoAs are separated using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid is typically used.

  • Mass Spectrometry: The separated acyl-CoAs are ionized using electrospray ionization (ESI) in positive ion mode.

  • Detection: Detection and quantification are performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each acyl-CoA species and its corresponding internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the β-oxidation pathway for decanoic acid, the effect of MCAD deficiency, and a typical experimental workflow for acyl-CoA analysis.

Decanoic_Acid_Beta_Oxidation cluster_Mitochondrion Mitochondrial Matrix cluster_MCAD_Deficiency MCAD Deficiency Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA (C10) Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Decanoyl_CoA->MCAD Trans_Enoyl_CoA trans-Δ²-Decenoyl-CoA MCAD->Trans_Enoyl_CoA FAD -> FADH₂ MCAD_Deficient MCAD Deficiency MCAD->MCAD_Deficient Inhibited in MCAD Deficiency Hydroxyacyl_CoA 3-Hydroxydecanoyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketodecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Thiolase Thiolase Ketoacyl_CoA->Thiolase Octanoyl_CoA Octanoyl-CoA (C8) Thiolase->Octanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Further_Oxidation Further β-Oxidation (to Acetyl-CoA) Octanoyl_CoA->Further_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Accumulation Accumulation of C10, C8, C6 Acyl-CoAs

Figure 1. Mitochondrial β-oxidation of decanoic acid and the impact of MCAD deficiency.

Experimental_Workflow Tissue_Sample Tissue Sample (Healthy vs. Diseased) Homogenization Homogenization with Internal Standards Tissue_Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Comparison Comparative Analysis of Acyl-CoA Levels Data_Analysis->Comparison

Figure 2. A generalized experimental workflow for the comparative analysis of acyl-CoA levels.

References

Confirming the Identity of 7-Oxodecanoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification and quantification of acyl-Coenzyme A (acyl-CoA) species are critical for understanding cellular metabolism and disease pathogenesis. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical methods for confirming the identity of 7-Oxodecanoyl-CoA, a key intermediate in various metabolic pathways.

High-Resolution Mass Spectrometry: The Gold Standard

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as the premier method for the sensitive and specific identification of acyl-CoAs like this compound.[1][2] This technique offers high mass accuracy, enabling the determination of elemental composition, and tandem mass spectrometry (MS/MS) capabilities that provide structural information through characteristic fragmentation patterns.

The cornerstone of identifying acyl-CoAs in positive ion mode MS/MS is the observation of a characteristic neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, and the presence of a fragment ion at m/z 428.037, representing the phosphoadenosine portion.[3] High-resolution instruments can measure these masses with high precision, significantly increasing confidence in the identification.

Table 1: Performance Comparison of Analytical Methods for Acyl-CoA Analysis

FeatureHigh-Resolution Mass Spectrometry (HRMS)HPLC-UVNMR Spectroscopy
Specificity Very HighModerateHigh
Sensitivity Very High (fmol to pmol)Low (nmol)Low (µmol)
Structural Information High (Fragmentation Pattern)LowVery High (Chemical Environment)
Quantitative Accuracy High (with internal standards)ModerateHigh (for abundant analytes)
Throughput HighModerateLow
Primary Use Case Identification & QuantificationQuantification of knownsStructural elucidation of abundant analytes
Reference [2][4]

Alternative Analytical Approaches

While HRMS is the method of choice, other techniques can be employed, particularly for quantitative purposes when the identity of the analyte is already established.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method offers a cost-effective approach for quantifying acyl-CoAs by detecting the adenine (B156593) chromophore at approximately 260 nm. However, its sensitivity is significantly lower than mass spectrometry, and it lacks the specificity to distinguish between different acyl-CoA species with similar retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is inherently quantitative without the need for calibration curves for abundant analytes. However, its low sensitivity makes it unsuitable for the detection of low-abundance acyl-CoAs like this compound in complex biological matrices.

Experimental Protocols

Protocol 1: Identification of this compound using LC-HRMS

This protocol outlines a typical workflow for the identification and relative quantification of this compound from biological samples.

1. Sample Preparation (Protein Precipitation)

  • Homogenize 10-20 mg of tissue or cell pellet in 500 µL of ice-cold 80% methanol (B129727).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 5% methanol in water for LC-MS analysis.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 2% B, ramp to 98% B over 15 minutes, hold for 5 minutes, and re-equilibrate at 2% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry

  • Instrument: Q-Exactive Orbitrap or similar high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan (MS1) Parameters:

    • Resolution: 70,000.

    • Scan Range: m/z 200-1200.

    • AGC Target: 1e6.

  • Tandem MS (MS/MS) Parameters (Data-Dependent Acquisition):

    • Resolution: 17,500.

    • Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV).

    • Isolation Window: 1.5 m/z.

    • Precursor selection based on a predefined inclusion list containing the theoretical m/z of this compound.

4. Data Analysis

  • Extract the ion chromatogram for the predicted protonated molecular ion of this compound.

  • Analyze the high-resolution MS/MS spectrum for the characteristic neutral loss of 507.0 Da and the fragment ion at m/z 428.037.

  • Confirm the accurate mass of the precursor and fragment ions.

Protocol 2: Quantification of Acyl-CoAs by HPLC-UV

This protocol is suitable for quantifying known, relatively abundant acyl-CoAs.

1. Sample Preparation: As described in Protocol 1. A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices to reduce interferences.

2. HPLC System

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or gradient elution depending on the separation requirements.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set to 260 nm.

3. Quantification

  • Generate a standard curve using a commercially available or synthesized standard of the target acyl-CoA.

  • Quantify the sample based on the peak area relative to the standard curve.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the logic behind compound identification, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis & Confirmation start Biological Sample (Tissue/Cells) homogenization Homogenization in 80% Methanol start->homogenization centrifugation Protein Precipitation & Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down supernatant->drying reconstitution Reconstitute in Injection Solvent drying->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization ms1_scan Full Scan MS1 (Accurate Mass) esi_ionization->ms1_scan ms2_fragmentation Data-Dependent MS/MS ms1_scan->ms2_fragmentation xic Extract Ion Chromatogram (XIC) ms2_fragmentation->xic fragment_analysis Analyze MS/MS Spectrum ms2_fragmentation->fragment_analysis confirmation Confirm Identity xic->confirmation fragment_analysis->confirmation

Experimental workflow for this compound identification.

logic_diagram cluster_criteria Identification Criteria cluster_ms2 3. MS/MS Fragmentation compound Putative this compound rt 1. Correct Retention Time compound->rt accurate_mass 2. Accurate Mass of Precursor Ion compound->accurate_mass neutral_loss Neutral Loss of 507.0 Da compound->neutral_loss fragment_ion Fragment Ion at m/z 428.037 compound->fragment_ion confirmed_id Confirmed Identity rt->confirmed_id accurate_mass->confirmed_id neutral_loss->confirmed_id fragment_ion->confirmed_id

Logical criteria for confirming this compound identity.

References

A Comparative Analysis of 7-Oxodecanoyl-CoA's Metabolic Crossroads Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced activity of enzymes across different species is paramount. This guide provides a comparative overview of the enzymatic activity related to 7-Oxodecanoyl-CoA, a likely intermediate in the beta-oxidation of fatty acids. Due to the limited direct research on this compound, this comparison focuses on the activity of medium-chain acyl-CoA dehydrogenase (MCAD) and 3-hydroxyacyl-CoA dehydrogenase, the key enzymes responsible for its metabolism, across various species.

The catabolism of fatty acids through beta-oxidation is a fundamental energy-generating process conserved across prokaryotes and eukaryotes. However, the specific activities and substrate specificities of the involved enzymes can vary significantly between species, impacting metabolic rates and potential therapeutic interventions. This guide synthesizes available data to highlight these differences.

Quantitative Comparison of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

The initial and often rate-limiting step in the beta-oxidation of medium-chain fatty acids is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). While data for the specific substrate this compound is scarce, a comparative analysis of MCAD activity with the model substrate octanoyl-CoA (C8-CoA) provides valuable insights into the metabolic capacity of different organisms.

SpeciesEnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source
Homo sapiens (Human)MCADOctanoyl-CoA2.5 - 10~1.5 - 4.0[1]
Mus musculus (Mouse)MCADOctanoyl-CoA~5Not specified[2]
Rattus norvegicus (Rat)MCADOctanoyl-CoANot specifiedNot specified[3]
Escherichia coliFadEOctanoyl-CoA~50~2.5[4]
Ralstonia eutrophaFadB'Acetoacetyl-CoA48149[5]
Pseudomonas entomophilaMultipleDodecanoic AcidNot applicableNot applicable[6]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. Vmax values for Ralstonia eutropha are exceptionally high and specific to the 3-hydroxyacyl-CoA dehydrogenase activity of the multifunctional FadB' protein with acetoacetyl-CoA.

Signaling and Metabolic Pathways

The metabolism of this compound is an integral part of the fatty acid beta-oxidation pathway. This pathway is a cyclical series of four reactions that results in the shortening of the fatty acyl-CoA chain by two carbons in each cycle.

Beta_Oxidation_Pathway cluster_mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1. The mitochondrial fatty acid beta-oxidation pathway.

Experimental Methodologies

The activity of acyl-CoA dehydrogenases is commonly determined using two primary methods: the ETF fluorescence reduction assay and spectrophotometric assays.

Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This is considered the gold standard for measuring the activity of acyl-CoA dehydrogenases.

Principle: The assay measures the decrease in the intrinsic fluorescence of ETF as it accepts electrons from the acyl-CoA dehydrogenase-substrate complex. This reduction is monitored over time to determine the enzyme's activity.

Protocol:

  • Reaction Mixture Preparation: A typical reaction mixture contains a buffer (e.g., 50 mM HEPES, pH 7.6), the electron acceptor ETF (2-5 µM), and the acyl-CoA substrate (e.g., 100 µM octanoyl-CoA).

  • Anaerobic Conditions: The reaction is performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen. This is typically achieved by purging the reaction cuvette with argon gas.

  • Initiation and Measurement: The reaction is initiated by the addition of the enzyme source (e.g., purified enzyme, cell lysate, or mitochondrial extract). The decrease in ETF fluorescence is monitored using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.

  • Data Analysis: The initial rate of fluorescence decrease is used to calculate the enzyme activity, typically expressed in units of nmol of ETF reduced per minute per milligram of protein.

ETF_Assay_Workflow cluster_workflow ETF Fluorescence Reduction Assay Prepare_Mixture Prepare Reaction Mixture (Buffer, ETF, Substrate) Anaerobic Establish Anaerobic Conditions Prepare_Mixture->Anaerobic Add_Enzyme Add Enzyme Source Anaerobic->Add_Enzyme Measure_Fluorescence Monitor Fluorescence Decrease (Ex:380nm, Em:495nm) Add_Enzyme->Measure_Fluorescence Calculate_Activity Calculate Enzyme Activity Measure_Fluorescence->Calculate_Activity

Figure 2. Experimental workflow for the ETF fluorescence reduction assay.
Spectrophotometric Assay

Spectrophotometric assays offer a simpler, higher-throughput alternative to the ETF fluorescence reduction assay.

Principle: These assays use an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or phenazine (B1670421) methosulfate, which changes its absorbance upon reduction by the acyl-CoA dehydrogenase.

Protocol:

  • Reaction Mixture: The reaction mixture contains a suitable buffer, the acyl-CoA substrate, and the artificial electron acceptor.

  • Initiation and Measurement: The reaction is started by adding the enzyme. The change in absorbance at a specific wavelength (dependent on the electron acceptor used) is monitored over time using a spectrophotometer.

  • Calculation: The enzyme activity is calculated from the initial rate of change in absorbance using the Beer-Lambert law and the molar extinction coefficient of the electron acceptor.

Discussion of Cross-Species Differences

The available data, though not extensive for a direct comparison of this compound metabolism, points to several key differences in fatty acid oxidation across species:

  • Enzyme Isoforms and Substrate Specificity: Mammals possess a suite of acyl-CoA dehydrogenases with varying chain-length specificities (short, medium, long, and very-long-chain). In contrast, bacteria like E. coli have a more limited set of enzymes that may exhibit broader substrate specificity. For instance, the FadE protein in E. coli can act on a range of acyl-CoA chain lengths.

  • Mitochondrial vs. Peroxisomal Beta-Oxidation: In vertebrates, mitochondrial beta-oxidation is the primary pathway for energy production from most fatty acids. However, very-long-chain and some branched-chain fatty acids are initially shortened in peroxisomes. The relative importance of peroxisomal beta-oxidation can differ between species. For example, some fish species show significant peroxisomal beta-oxidation activity.[7]

  • Kinetic Parameters: The limited kinetic data suggests that bacterial acyl-CoA dehydrogenases may have a higher Km for medium-chain substrates compared to their mammalian counterparts, indicating a lower affinity. However, the Vmax can be comparable or even higher in some cases, suggesting a high catalytic turnover rate.

  • Regulation: The regulation of fatty acid oxidation also varies. In mammals, it is tightly controlled by hormonal signals and substrate availability, with key regulatory points at the level of fatty acid transport into the mitochondria. In bacteria, the expression of beta-oxidation enzymes is often regulated at the transcriptional level by repressors that are inactivated by long-chain acyl-CoAs.

Conclusion

While direct comparative data on this compound activity is currently lacking, a comparative analysis of the key enzymes involved in its metabolism reveals significant differences across species. Mammalian systems exhibit a high degree of specialization with multiple enzyme isoforms, whereas bacterial systems may rely on enzymes with broader substrate specificities. These differences in enzyme kinetics, substrate preference, and metabolic regulation have important implications for metabolic research and the development of species-specific therapeutic strategies. Further research involving direct comparative studies with a wider range of species and standardized assays is needed to fully elucidate the evolutionary and functional diversity of fatty acid metabolism.

References

Safety Operating Guide

Personal protective equipment for handling 7-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Oxodecanoyl-CoA. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on best practices for handling similar acyl-CoA compounds and ketones in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Nitrile GlovesChemical-resistant, powder-free[2][3].
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.
Body Protection Laboratory CoatStandard, long-sleeved.
Respiratory Protection N95 or higher respiratorRecommended when handling the powder outside of a fume hood to avoid inhalation of dust[1][2].
Foot Protection Closed-toe ShoesRequired in all laboratory settings.

Operational and Handling Protocol

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and any available hazard information on the label are correct.

2. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Consult the product vial for specific storage temperature recommendations (typically -20°C or -80°C for acyl-CoA compounds).

  • Keep away from incompatible materials such as strong oxidizing agents.

3. Preparation and Use:

  • All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Use only dedicated, clean spatulas and weighing instruments.

  • To prepare solutions, slowly add the solvent to the solid to avoid generating dust.

  • Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

  • All waste materials, including empty containers, contaminated gloves, and weighing papers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain.

Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Final Steps A Alert personnel in the immediate area B Assess the extent of the spill A->B C Don appropriate PPE B->C D Contain the spill with absorbent material C->D E Carefully collect the absorbed material D->E F Place waste in a sealed, labeled container E->F G Decontaminate the spill area F->G H Dispose of waste as hazardous material G->H

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.